GSK-LSD1 Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZOGMSPBHPNS-WICJZZOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in the pathogenesis of numerous cancers. By inactivating LSD1, GSK-LSD1 modulates gene expression, leading to the inhibition of cancer cell proliferation, induction of differentiation, and suppression of tumorigenicity. This technical guide provides a comprehensive overview of the mechanism of action of GSK-LSD1, detailing its biochemical activity, cellular effects, and preclinical efficacy. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and epigenetic therapeutics.
Core Mechanism of Action: Irreversible Inhibition of LSD1
This compound acts as a mechanism-based irreversible inhibitor of the flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1.[1] LSD1 functions primarily to demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription.[2] By forming a covalent adduct with the FAD cofactor, GSK-LSD1 permanently inactivates the enzyme, leading to an accumulation of H3K4me1/2 at target gene loci.[1][2] This, in turn, alters chromatin structure and modulates the expression of genes critical for cancer cell survival and proliferation.[3][4]
Biochemical Potency and Selectivity
GSK-LSD1 is a highly potent inhibitor of LSD1 with a reported half-maximal inhibitory concentration (IC50) of 16 nM in cell-free assays.[1][5] Importantly, it exhibits remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely related FAD-dependent enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1][5] This high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.
| Parameter | Value | Reference |
| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [1][5] |
| Mechanism | Irreversible, Covalent FAD Adduct | [1] |
| IC50 (cell-free) | 16 nM | [1][5] |
| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | [1][5] |
Cellular Effects of this compound
The inhibition of LSD1 by GSK-LSD1 triggers a cascade of cellular events that collectively contribute to its anti-cancer activity. These effects are primarily driven by the reprogramming of gene expression.
Alterations in Gene Expression
Treatment of cancer cells with GSK-LSD1 leads to significant changes in the transcriptome. RNA sequencing and microarray analyses have revealed that LSD1 inhibition results in the upregulation of a large number of genes, consistent with the removal of a repressive epigenetic mark.[3][6][7] For instance, in epidermal progenitors, treatment with GSK-LSD1 resulted in the upregulation of 863 genes and downregulation of 350 genes.[3] Upregulated genes are often associated with cellular differentiation and tumor suppression.[3][4]
Inhibition of Cell Proliferation and Viability
A primary consequence of LSD1 inhibition is the suppression of cancer cell growth. GSK-LSD1 has been shown to inhibit the proliferation of a wide range of cancer cell lines with an average half-maximal effective concentration (EC50) of less than 5 nM.[1][5] This anti-proliferative effect is observed in various cancer types, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and Merkel cell carcinoma.[2][8][9]
| Cell Line Type | Compound | Average EC50 (Cell Growth) | Reference |
| Various Cancer Cell Lines | GSK-LSD1 | < 5 nM | [1][5] |
| 20 Human AML Cell Lines | GSK2879552 | 137 ± 30 nM | [2] |
| Merkel Cell Carcinoma | GSK-LSD1 | Low nM range | [8] |
Induction of Cellular Differentiation
LSD1 plays a crucial role in maintaining cells in an undifferentiated, stem-like state. By inhibiting LSD1, GSK-LSD1 can induce cellular differentiation.[2][10] In AML cell lines, for example, treatment with GSK-LSD1 or the structurally similar GSK2879552 leads to the upregulation of myeloid differentiation markers such as CD11b and CD86.[2]
Impact on Signaling Pathways
The anti-tumor effects of GSK-LSD1 are mediated through the modulation of several key signaling pathways implicated in cancer progression.
Wnt/β-catenin Signaling
LSD1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. Inhibition of LSD1 can downregulate this pathway, which is aberrantly activated in many cancers and plays a role in cell proliferation and survival.[4]
Epidermal Growth Factor (EGF) Signaling
GSK-LSD1 has been demonstrated to attenuate EGF-mediated signaling pathways.[4] The EGF receptor (EGFR) signaling cascade is a major driver of cell proliferation, and its inhibition contributes to the anti-cancer effects of GSK-LSD1.
Caption: GSK-LSD1 inhibits LSD1, leading to altered gene expression that impacts Wnt/β-catenin and EGF signaling.
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK-LSD1 and its analogs has been demonstrated in various preclinical cancer models.
Xenograft Models
In xenograft models of human cancers, administration of LSD1 inhibitors leads to significant tumor growth inhibition. For example, in a Merkel cell carcinoma xenograft model, GSK-LSD1 treatment controlled tumor growth.[8] Similarly, in a pancreatic ductal adenocarcinoma (PDAC) model using SW1990-luc cells, GSK-LSD1 treatment inhibited tumor growth and metastasis in BALB/c nude mice.[11] The related compound GSK2879552, administered orally at 1.5 mg/kg, resulted in 57% and 83% tumor growth inhibition in NCI-H526 and NCI-H1417 SCLC xenograft models, respectively.[12]
| Cancer Model | Compound | Dose & Route | Outcome | Reference |
| Merkel Cell Carcinoma (PeTa cells) | GSK-LSD1 | Not specified | Controlled tumor growth | [8] |
| Pancreatic Cancer (SW1990-luc cells) | GSK-LSD1 | Not specified | Inhibited tumor growth and metastasis | [11] |
| SCLC (NCI-H526) | GSK2879552 | 1.5 mg/kg, p.o. | 57% Tumor Growth Inhibition | [12] |
| SCLC (NCI-H1417) | GSK2879552 | 1.5 mg/kg, p.o. | 83% Tumor Growth Inhibition | [12] |
Experimental Protocols
LSD1 Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 of inhibitors against purified LSD1 enzyme.
-
Reagents: Recombinant human LSD1, biotinylated H3K4me1 peptide substrate, FAD, HTRF detection reagents.
-
Procedure:
-
Prepare serial dilutions of GSK-LSD1.
-
In a 384-well plate, add GSK-LSD1, recombinant LSD1, and FAD. Incubate for a defined period (e.g., 15 minutes).
-
Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.
-
Stop the reaction and add HTRF detection reagents (e.g., europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).
-
Read the plate on an HTRF-compatible reader and calculate the ratio of emission at 665 nm to 620 nm.
-
Plot the inhibition data against the inhibitor concentration to determine the IC50 value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Function and Mechanism of GSK-LSD1 Dihydrochloride
Introduction: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase critical in epigenetic regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription. By demethylating H3K4, LSD1, typically as part of larger co-repressor complexes like CoREST or NuRD, facilitates transcriptional repression.[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for therapeutic intervention.[1][3][4]
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible, mechanism-based inhibitor of the LSD1 enzyme.[5][6][7] It serves as a crucial chemical probe for elucidating the biological functions of LSD1 and exploring its therapeutic potential in oncology. This guide provides an in-depth overview of its mechanism, quantitative activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
GSK-LSD1 functions as an irreversible inhibitor of LSD1.[5][8] By covalently modifying the FAD cofactor essential for the demethylase activity of LSD1, it prevents the enzyme from removing the methyl marks on H3K4. This inhibition leads to an accumulation of H3K4me1/2 at target gene promoters, which in turn reverses the transcriptional repression mediated by LSD1. The net effect is the re-expression of silenced genes, including critical tumor suppressor genes, leading to anti-proliferative effects in cancer cells.[1]
Quantitative Data: Potency and Selectivity
GSK-LSD1 demonstrates high potency against its target enzyme and remarkable selectivity over other FAD-dependent enzymes. This specificity is crucial for its utility as a chemical probe, minimizing off-target effects.
Table 1: In Vitro and Cellular Potency of GSK-LSD1
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ | 16 nM | Cell-free LSD1 enzyme assay | [3][5][6][7][8] |
| EC₅₀ | < 5 nM (average) | Induction of gene expression changes in cancer cell lines | [3][5][7][8][9] |
| EC₅₀ | < 5 nM (average) | Inhibition of cancer cell line growth |[3][5][7][8][9] |
Table 2: Enzyme Selectivity Profile
| Enzyme | Selectivity vs. LSD1 | Description | Reference |
|---|---|---|---|
| LSD2 | > 1000-fold | Closely related FAD-utilizing histone demethylase | [5][6][8][9] |
| MAO-A | > 1000-fold | Monoamine Oxidase A | [5][6][8][9] |
| MAO-B | > 1000-fold | Monoamine Oxidase B |[5][6][8][9] |
Cellular Effects and Downstream Signaling
The inhibition of LSD1 by GSK-LSD1 triggers a cascade of cellular events, primarily culminating in anti-cancer activity.
-
Inhibition of Cancer Cell Growth: GSK-LSD1 potently inhibits the proliferation of a variety of cancer cell lines.[3][6]
-
Induction of Autophagy: In U2OS cancer cells, treatment with GSK-LSD1 leads to the formation of autophagosomes, indicating an induction of the autophagy pathway.[6]
-
Sensitization to Chemotherapy: Pre-treatment of breast cancer cells with GSK-LSD1 significantly enhances their sensitivity to doxorubicin, lowering the drug's effective concentration.[2]
-
Inhibition of Pro-Survival Signaling: In oral cancer cells (HSC-3), GSK-LSD1 was shown to inhibit the phosphorylation and activation of key pro-survival signaling molecules including AKT, ERK1/2, and NF-κB-p65.[3]
Table 3: Enhancement of Doxorubicin Sensitivity in Breast Cancer Cells
| Cell Line | Doxorubicin IC₅₀ (µM) | Doxorubicin IC₅₀ with GSK-LSD1 Pre-treatment (µM) | Reference |
|---|---|---|---|
| MCF-7 | 0.64 | 0.28 | [2] |
| MDA-MB-468 | 0.37 | 0.26 |[2] |
Experimental Protocols
The characterization of GSK-LSD1 relies on a variety of biochemical and cell-based assays. Below are methodologies for key experiments.
This method verifies the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
-
Protocol:
-
Treatment: Culture cells (e.g., A549) to desired confluency and treat with GSK-LSD1 (e.g., 10 µM) for a specified time (e.g., 1 hour).[5]
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat at a range of temperatures (e.g., 49°C to 52°C) for 3 minutes to induce protein denaturation and aggregation.[5]
-
Separation: Centrifuge the samples at high speed to separate the soluble protein fraction (un-denatured) from the precipitated fraction (aggregated).
-
Analysis: Analyze the amount of soluble LSD1 protein remaining in the supernatant by Western blot. Increased thermal stability (more soluble protein at higher temperatures) in drug-treated samples indicates direct target engagement.
-
This technique is used to measure changes in the expression or phosphorylation status of specific proteins following treatment with GSK-LSD1.
-
Protocol:
-
Treatment: Plate cells (e.g., U2OS, A549) and treat with GSK-LSD1 at the desired concentration and duration (e.g., up to 16 µM for 96 hours for Snail protein analysis).[5]
-
Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody specific to the target protein (e.g., H3K4me2, Snail, p-AKT) overnight at 4°C.[3][5]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Used to determine the EC₅₀ of GSK-LSD1 for growth inhibition in cancer cell lines.
-
Protocol:
-
Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of GSK-LSD1 for a specified period (e.g., 72-96 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the EC₅₀ value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
GSK-LSD1 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK-LSD1 Dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its mechanism of action, chemical properties, and its effects in various experimental models, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to this compound
This compound is a small molecule inhibitor that acts as a potent, selective, and irreversible antagonist of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2][3] LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2, resulting in gene activation. Given that LSD1 is overexpressed in a variety of cancers, it has emerged as a significant therapeutic target in oncology.[4] GSK-LSD1 exerts its effects by irreversibly binding to the FAD cofactor of LSD1, thereby inhibiting its demethylase activity.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride | [1] |
| Molecular Formula | C₁₄H₂₀N₂ · 2HCl | [1] |
| Molecular Weight | 289.24 g/mol | [1] |
| CAS Number | 2102933-95-7 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in water and DMSO | [1] |
Potency and Selectivity
GSK-LSD1 is a highly potent inhibitor of LSD1 with an IC50 of 16 nM.[1][2][3] It demonstrates remarkable selectivity, being over 1000-fold more selective for LSD1 than for other closely related flavin-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[1][2][3]
| Enzyme | IC50 | Selectivity vs. LSD1 | Reference |
| LSD1 | 16 nM | - | [1][2][3] |
| LSD2 | >16,000 nM | >1000-fold | [1][2] |
| MAO-A | >16,000 nM | >1000-fold | [1][2] |
| MAO-B | >16,000 nM | >1000-fold | [1][2] |
In Vitro Efficacy
GSK-LSD1 has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The average EC50 for inhibiting cancer cell line growth is less than 5 nM.[1][2]
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Average (Cancer Cell Lines) | Various | < 5 nM (EC50) | [1][2] |
| THP-1 | Acute Myeloid Leukemia | Not specified | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 44 ± 4 nM (EC50 for protein expression change) | [5] |
| PeTa | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |
| WaGa | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |
| MS-1 | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |
| MKL-1 | Merkel Cell Carcinoma | Low nM range (IC50) | [6] |
Treatment with GSK-LSD1 leads to significant changes in gene expression. In acute myeloid leukemia (AML) cell lines, it induces the expression of myeloid differentiation markers such as CD11b and CD86.[4][5]
Signaling Pathways
LSD1 inhibition by GSK-LSD1 impacts several critical signaling pathways involved in cancer progression, including the Wnt/β-catenin and PI3K/AKT pathways.
Wnt/β-catenin Signaling Pathway
LSD1 has been shown to regulate the Wnt/β-catenin signaling pathway. In some contexts, LSD1 demethylates β-catenin, preventing its degradation and thereby maintaining its nuclear levels and transcriptional activity.[7] Inhibition of LSD1 can, therefore, lead to a reduction in β-catenin's transcriptional output. However, in other cellular contexts, LSD1 inhibition has been observed to activate Wnt/β-catenin signaling. This suggests a complex, context-dependent regulatory role.
PI3K/AKT Signaling Pathway
LSD1 inhibition has been demonstrated to suppress the PI3K/AKT signaling pathway. Studies have shown that LSD1 can transcriptionally regulate the expression of the PI3K regulatory subunit, p85. By inhibiting LSD1, the expression of p85 is reduced, leading to decreased AKT phosphorylation and subsequent downstream signaling. This effect appears to be independent of androgen receptor signaling in prostate cancer cells.
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the GSK-LSD1 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, Promega) to each well. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Western Blotting
-
Cell Lysis: Treat cells with the desired concentration of GSK-LSD1 for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K4me2, β-catenin, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with GSK-LSD1 or vehicle. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., LSD1, H3K4me2).
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the purified DNA by qPCR or next-generation sequencing (ChIP-seq).
In Vivo Studies
GSK-LSD1 has been evaluated in in vivo xenograft models of various cancers.
Xenograft Tumor Growth Inhibition Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of GSK-LSD1 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-LSD1 Dihydrochloride, also known as GSK2879552, is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against LSD1 and other related enzymes. Furthermore, this guide outlines the experimental methodologies for key assays and visualizes the signaling pathways modulated by this inhibitor.
Data Presentation: Selectivity Profile
This compound demonstrates remarkable selectivity for LSD1 over other closely related flavin-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2) and Monoamine Oxidases A and B (MAO-A and MAO-B).[1] The quantitative data summarizing the inhibitory potency and selectivity are presented below.
| Target Enzyme | IC50 / Kᵢ (nM) | Selectivity vs. LSD1 | Reference |
| LSD1 (KDM1A) | 16 (IC50) | - | [1] |
| LSD2 (KDM1B) | >100,000 | >6250-fold | [2] |
| MAO-A | >100,000 | >6250-fold | [2] |
| MAO-B | >100,000 | >6250-fold | [2] |
Experimental Protocols
Biochemical Assay: Horseradish Peroxidase (HRP)-Coupled Demethylase Assay
This assay quantitatively measures the enzymatic activity of LSD1 through a coupled reaction that produces a fluorescent signal. The demethylation of a substrate by LSD1 generates hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex® Red, into a highly fluorescent product, resorufin.[3][4][5] The rate of fluorescence increase is directly proportional to the LSD1 activity.
Materials:
-
Recombinant human LSD1 enzyme
-
This compound
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the reaction buffer.
-
In a microplate well, combine the recombinant LSD1 enzyme and the this compound dilution.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time at room temperature to allow for binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Immediately add the detection mixture containing HRP and Amplex® Red.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for resorufin (typically ~570 nm and ~585 nm, respectively).[4]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.
Cellular Assay: Cell Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[6][7][8] This assay is commonly used to assess the anti-proliferative effects of compounds like GSK-LSD1 on cancer cell lines.
Materials:
-
MOLM-13 (or other relevant) cancer cell line
-
This compound
-
Cell culture medium and supplements
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed MOLM-13 cells into the wells of an opaque-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 6 days).[9]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Determine the EC50 value by plotting the luminescence signal against the inhibitor concentrations.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Selectivity profile of this compound.
References
- 1. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Eraser: A Technical Guide to GSK-LSD1 Dihydrochloride's Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of GSK-LSD1 Dihydrochloride (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We delve into its core impact on histone methylation, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support researchers and professionals in drug development.
Core Mechanism of Action: Reversing Gene Silencing
This compound is a selective, orally bioavailable, and irreversible inhibitor of LSD1, a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation.[1] LSD1 primarily functions as a transcriptional co-repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[1][2][3] By inhibiting LSD1, GSK-LSD1 prevents the removal of these methyl groups, leading to an accumulation of H3K4me1/2 at specific gene loci. This, in turn, promotes the expression of genes that are often silenced in various cancers, such as tumor suppressor genes.[4]
In certain cellular contexts, LSD1 can also demethylate H3K9me1/2, repressive histone marks, thereby acting as a transcriptional co-activator.[4] The overall effect of GSK-LSD1 is a shift in the epigenetic landscape, leading to changes in gene expression that can induce differentiation and inhibit the proliferation of cancer cells.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity
| Parameter | Target | Value | Cell Line/Assay Condition | Reference |
| IC50 | LSD1 Enzyme | 16 nM | Cell-free horseradish peroxidase (HRP) coupled assay | [6] |
| IC50 | LSD1 Enzyme | ~24 nM | Not specified | [1] |
| EC50 | Cell Growth | 137 ± 30 nM (average) | 20 Acute Myeloid Leukemia (AML) cell lines | [5] |
| EC50 | Gene Expression | < 5 nM (average) | Cancer cell lines | [6] |
| EC50 | CD11b Expression | 31 ± 1 nM | MOLM-13 (AML) | [5] |
| EC50 | CD86 Expression | 28 ± 6 nM | MOLM-13 (AML) | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Small Cell Lung Cancer (SCLC) | NCI-H526 | 1.5 mg/kg, p.o. daily for 25-35 days | 57% | [7] |
| Small Cell Lung Cancer (SCLC) | NCI-H1417 | 1.5 mg/kg, p.o. daily for 25-35 days | 83% | [7] |
| Small Cell Lung Cancer (SCLC) | NCI-H510 | 1.5 mg/kg, p.o. daily for 25-35 days | 38% (partial) | [7] |
| Small Cell Lung Cancer (SCLC) | NCI-H69 | 1.5 mg/kg, p.o. daily for 25-35 days | 49% (partial) | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on histone methylation and cellular processes.
LSD1 Enzyme Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of GSK-LSD1 against the LSD1 enzyme.
Methodology:
-
Assay Principle: The assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a biotinylated H3K4me2 peptide substrate. This is a coupled-enzyme assay where horseradish peroxidase (HRP) uses the hydrogen peroxide to oxidize Amplex Red, producing the highly fluorescent resorufin.
-
Reagents:
-
LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
This compound (or other inhibitors)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
-
Procedure: a. A dilution series of this compound is prepared in the assay buffer. b. LSD1 enzyme is added to the wells of a microplate containing the diluted inhibitor and incubated for a pre-determined time at room temperature to allow for binding. c. The enzymatic reaction is initiated by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red. d. The fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative effects of GSK-LSD1 on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML or SCLC) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing the cells to adhere (for adherent cell lines), they are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 3 to 6 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of MTT to formazan.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting to a dose-response curve.
Western Blot Analysis of Histone Methylation
This protocol is used to determine the effect of GSK-LSD1 on the global levels of specific histone marks.
Methodology:
-
Cell Treatment and Lysis: a. Cells are treated with this compound or vehicle control for a specified time. b. Cells are harvested, and histones are extracted from the nuclei using an acid extraction method or a commercial kit.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: a. Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the histone marks of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands corresponding to the specific histone marks is quantified and normalized to the loading control to determine the relative changes in methylation levels upon treatment with GSK-LSD1.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of GSK-LSD1 in a mouse xenograft model.
Methodology:
-
Cell Implantation: a. Human cancer cells (e.g., SCLC or AML cell lines) are harvested and resuspended in a suitable medium, often mixed with Matrigel. b. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Treatment Initiation: a. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). b. Mice are randomized into treatment and control groups. c. this compound is formulated in an appropriate vehicle and administered to the treatment group (e.g., by oral gavage) at a specified dose and schedule. The control group receives the vehicle alone.
-
Monitoring: a. Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2). b. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: a. The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. b. Tumors are excised and weighed. c. The tumor growth inhibition (TGI) is calculated as a percentage of the reduction in tumor volume or weight in the treated group compared to the control group. d. Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., histone methylation levels) by western blot or immunohistochemistry.
Conclusion
This compound is a potent and specific inhibitor of LSD1 that effectively modulates histone methylation, leading to the re-expression of silenced genes and subsequent anti-tumor effects. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and utilize this promising epigenetic modulator in oncology. The provided diagrams visually summarize the key mechanisms and workflows, facilitating a deeper understanding of the scientific principles and experimental designs involved in the study of GSK-LSD1.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Role of GSK-LSD1 Dihydrochloride in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GSK-LSD1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the molecule's mechanism of action, its impact on gene expression, and provides comprehensive experimental protocols and data for researchers in drug development and molecular biology.
Core Mechanism of Action
This compound, also known as GSK2879552, is a mechanism-based inactivator of LSD1 (KDM1A), a flavin adenine dinucleotide (FAD)-dependent histone demethylase.[1] LSD1 primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[2] By inhibiting LSD1, GSK-LSD1 leads to an accumulation of H3K4me1/2 at target gene promoters and enhancers, resulting in a global increase in H3K4 methylation and subsequent alterations in gene expression.[3] This inhibition ultimately derepresses the transcription of various genes, including many tumor suppressor genes.[1]
The inhibitory action of GSK-LSD1 is highly selective, showing over 1000-fold selectivity against other FAD-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[4] This specificity makes it a valuable tool for studying the precise roles of LSD1 in cellular processes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound across various experimental settings.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC₅₀ | 16 nM | Cell-free LSD1 assay | [4] |
| Selectivity | >1000-fold | Over LSD2, MAO-A, MAO-B | [4] |
| EC₅₀ | <5 nM (average) | Cancer cell lines (gene expression changes) | [5] |
| EC₅₀ | <5 nM (average) | Cancer cell lines (growth inhibition) | [5] |
Table 2: Effects of GSK-LSD1 on Gene Expression and Cell Growth
| Cell Line | Treatment | Outcome | Quantitative Data | Reference |
| Epidermal Progenitors | 2 µM GSK-LSD1 for 48h | Upregulation of epidermal differentiation genes | 863 genes upregulated, 350 genes downregulated | [6] |
| MKL-1 (Merkel Cell Carcinoma) | 0.1 µM GSK-LSD1 for 3 days | Regulation of neuronal differentiation pathways | - | [7] |
| HSC-3 and CAL-27 (Oral Squamous Cell Carcinoma) | GSK-LSD1 | Inhibition of clonogenic survival | >70% inhibition | |
| Small Cell Lung Carcinoma (SCLC) and Acute Myeloid Leukemia (AML) lines | 0-10,000 nM GSK2879552 for 6 days | Inhibition of cell proliferation | - | [8] |
| Resistant Hepatocellular Carcinoma (PLC/PRF/5 and Huh7) | 1-2 µM GSK2879552 for 24h | Reduced mRNA of stem cell markers, elevated differentiation markers | - | [8] |
Signaling Pathways Modulated by GSK-LSD1
GSK-LSD1-mediated inhibition of LSD1 impacts several critical signaling pathways involved in cell proliferation, differentiation, and survival.
LSD1's Role in Gene Repression
The primary mechanism of GSK-LSD1 involves the reactivation of gene expression through the inhibition of LSD1's demethylase activity. LSD1 is often part of transcriptional co-repressor complexes, such as the CoREST complex. By removing activating histone marks (H3K4me1/2), LSD1 silences target genes. GSK-LSD1 irreversibly binds to the FAD cofactor of LSD1, preventing this demethylation and leading to gene activation.
Interaction with the Wnt/β-Catenin Signaling Pathway
The interplay between LSD1 and the Wnt/β-catenin pathway is complex and appears to be context-dependent. In some cellular contexts, such as brown adipocyte differentiation, LSD1 acts to repress Wnt signaling.[9][10] Inhibition of LSD1 with GSK-LSD1 can therefore lead to the activation of Wnt/β-catenin signaling.[11] Conversely, in other cancer models, GSK2879552 has been shown to downregulate β-catenin signaling.[8] In muscle stem cells, LSD1 has been shown to demethylate and stabilize nuclear β-catenin, thereby promoting its transcriptional activity.[12]
Regulation of the p53 Tumor Suppressor Pathway
LSD1 can directly interact with and demethylate the tumor suppressor protein p53 at lysine 370 (K370).[13][14] Demethylation of p53 by LSD1 represses its transcriptional activity and pro-apoptotic functions.[13] Consequently, inhibition of LSD1 with GSK-LSD1 can lead to an increase in p53 methylation, enhancing its ability to activate target genes and induce apoptosis.[15]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Western Blotting for Histone Methylation
This protocol is for assessing changes in histone H3K4 methylation upon treatment with GSK-LSD1.
a. Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentration of GSK-LSD1 (e.g., 1 µM) or DMSO as a control for the specified duration (e.g., 24-48 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Load 10-25 µg of total protein per lane on an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
c. Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again as in step 2.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the steps to identify the genomic regions where LSD1 binding is altered by GSK-LSD1 treatment.
a. Cell Treatment and Cross-linking:
-
Treat cells with GSK-LSD1 (e.g., 2 µM) or DMSO for 48 hours.[6]
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[17]
-
Quench the cross-linking reaction with glycine.
b. Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-LSD1 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
d. DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Purify the DNA using a spin column kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.
-
Perform high-throughput sequencing.
e. Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify regions of LSD1 enrichment.
-
Compare peaks between GSK-LSD1-treated and control samples to identify differential binding sites.
RNA-sequencing (RNA-seq) for Gene Expression Profiling
This protocol is used to analyze global changes in gene expression following GSK-LSD1 treatment.
a. Cell Treatment and RNA Extraction:
-
Treat cells with GSK-LSD1 (e.g., 2 µM) or DMSO for 48 hours.[6]
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).[6]
-
Assess RNA quality and quantity.
b. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Perform PCR amplification to create the final library.
-
Sequence the library on a high-throughput sequencing platform.
c. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon GSK-LSD1 treatment.
-
Conduct gene ontology (GO) and pathway analysis to understand the biological functions of the differentially expressed genes.
Conclusion
This compound is a powerful and specific chemical probe for elucidating the role of LSD1 in gene regulation. Its ability to irreversibly inhibit LSD1 leads to significant changes in histone methylation and the expression of genes involved in key cellular processes such as differentiation, proliferation, and apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize GSK-LSD1 in their studies of epigenetic regulation and its implications in health and disease.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Histone Demethylase LSD1 Promotes Adipocyte Differentiation through Repressing Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI Insight - LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function [insight.jci.org]
- 16. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK-LSD1 Dihydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, is a validated therapeutic target in various cancers due to its role in oncogenesis. GSK-LSD1 Dihydrochloride, along with the structurally similar compound GSK2879552, are potent, selective, and irreversible inhibitors of LSD1. These compounds have become invaluable tools in cancer research, particularly in the study of Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). This guide provides a comprehensive overview of the mechanism of action, quantitative data on their activity, detailed experimental protocols, and insights into the signaling pathways they modulate.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), and H3 at lysine 9 (H3K9me1/2).[1] By altering these histone marks, LSD1 plays a critical role in the regulation of gene expression. Its overexpression is a common feature in numerous cancers, where it contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[1][2]
This compound and the related compound GSK2879552 are mechanism-based, irreversible inhibitors of LSD1.[3] They form a covalent bond with the FAD cofactor essential for LSD1's enzymatic activity.[4] This guide will detail their application in cancer research, providing the necessary technical information for their effective use in a laboratory setting. While GSK-LSD1 and GSK2879552 are distinct chemical entities, they are often used to investigate the same biological question due to their shared mechanism of action.
Mechanism of Action
The primary anti-cancer effect of this compound is the induction of cellular differentiation.[3][5] By irreversibly inhibiting LSD1, it leads to an accumulation of H3K4me1/2 at the promoter and enhancer regions of target genes. This, in turn, leads to the reactivation of silenced genes, including those involved in tumor suppression and cellular differentiation.[6][7]
In the context of Acute Myeloid Leukemia (AML), this translates to the upregulation of myeloid differentiation markers, such as CD11b and CD86, which drives leukemic blasts towards a more mature, less proliferative state.[3][5] In Small Cell Lung Cancer (SCLC), a malignancy defined by its neuroendocrine characteristics, GSK-LSD1 can alter the expression of neuroendocrine-specific genes, thereby promoting a more differentiated and less aggressive phenotype.[8]
Quantitative Data on In Vitro Potency
The following tables provide a summary of the reported in vitro activity of GSK-LSD1 and GSK2879552 across various cancer cell lines and enzymatic assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 16 nM | Cell-free LSD1 enzymatic assay | [9][10][11] |
| EC50 | < 5 nM | Cancer cell line growth inhibition | [1][2][10] |
| EC50 | < 5 nM | Gene expression changes in cancer cells | [1][2][10] |
Table 2: In Vitro Potency of GSK2879552
| Parameter | Value | Cell Line(s) | Reference |
| Average EC50 (Cell Growth) | 137 ± 30 nM | 20 AML cell lines | [3] |
| EC50 Range (Anti-proliferative) | 2-240 nM | AML cell lines | [12] |
| EC50 (CD86 Expression) | 23 ± 4 nM | THP-1 (AML) | [3] |
| EC50 (CD86 Expression) | 44 ± 4 nM | MOLM-13 (AML) | [3] |
| Average EC50 (CD11b Gene Expression) | 31 ± 1 nM | AML cell lines | [3] |
| Average EC50 (CD86 Gene Expression) | 28 ± 6 nM | AML cell lines | [3] |
| Median EC50 (Proliferation) | 26 nM | AML cell lines | [13] |
Key Experimental Protocols
This section details the methodologies for essential in vitro and in vivo assays to characterize the effects of this compound.
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent cell viability assay is a robust method for assessing the anti-proliferative effects of GSK-LSD1.[8][14][15]
Materials:
-
Opaque-walled 96-well or 384-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells at a pre-determined optimal density in opaque-walled plates. Include wells with medium alone for background measurement. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of GSK-LSD1 in culture medium from a DMSO stock. Add to the cells and incubate for the desired duration (e.g., 6 days).
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and then incubate for 10 minutes at room temperature to stabilize the signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: After subtracting background, normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50.
Flow Cytometry for Myeloid Differentiation Markers
This protocol is used to quantify the induction of differentiation in AML cells.[3][16]
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13)
-
Fluorochrome-conjugated antibodies for CD11b and CD86, and corresponding isotype controls
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture AML cells with varying concentrations of GSK-LSD1 or vehicle for 1-3 days.
-
Staining: Harvest cells, wash with FACS buffer, and stain with a viability dye. Subsequently, stain with CD11b, CD86, and isotype control antibodies.
-
Acquisition: Analyze the stained cells using a flow cytometer, ensuring a sufficient number of events are collected for statistical analysis.
-
Analysis: Gate on live, single cells and quantify the percentage of CD11b and CD86 positive cells, as well as the mean fluorescence intensity (MFI).
Western Blotting for H3K4me2
This method is used to confirm the on-target effect of GSK-LSD1 by measuring the levels of H3K4me2.[5][17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
ECL detection reagents and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration.
-
Electrophoresis and Transfer: Separate proteins on a high-percentage polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, then probe with the primary antibody against H3K4me2. After washing, probe with the secondary antibody.
-
Detection: Visualize the bands using an ECL substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal loading.
In Vivo Xenograft Models
Animal models are crucial for evaluating the in vivo efficacy of GSK-LSD1.[19][20][21]
AML Xenograft Model:
-
Implantation: Inject an AML cell line (e.g., MV4-11) intravenously into immunodeficient mice (e.g., NSG).
-
Treatment: Once engraftment is confirmed, begin oral administration of GSK2879552 or vehicle.
-
Monitoring: Monitor disease progression by assessing the percentage of human CD45+ cells in peripheral blood. Track animal weight and overall health.
SCLC Xenograft Model:
-
Implantation: Subcutaneously implant an SCLC cell line (e.g., NCI-H526) mixed with Matrigel into the flank of immunodeficient mice.
-
Treatment: Once tumors are established, initiate oral treatment with GSK2879552 or vehicle.
-
Monitoring: Measure tumor volume with calipers regularly. Monitor animal well-being.
-
Endpoint Analysis: Harvest tumors for further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways Modulated by GSK-LSD1
AML and the All-Trans Retinoic Acid (ATRA) Pathway
GSK-LSD1 inhibition can sensitize AML cells to the differentiating effects of ATRA. LSD1 is often part of co-repressor complexes that silence ATRA target genes. By inhibiting LSD1, these genes are derepressed, allowing ATRA to more effectively induce myeloid differentiation.
SCLC and Neuroendocrine Signaling
In SCLC, LSD1 helps maintain the neuroendocrine state. Inhibition of LSD1 can disrupt this program, leading to a less aggressive phenotype.
Oral Squamous Cell Carcinoma and EGF Signaling
Research has shown that in oral squamous cell carcinoma (OSCC), GSK-LSD1 can attenuate the EGF signaling pathway, a critical driver of proliferation and metastasis in this cancer type.[20][22]
Conclusion and Future Directions
This compound and GSK2879552 are indispensable chemical probes for elucidating the role of LSD1 in cancer. Their ability to induce differentiation has been a cornerstone of preclinical studies in hematological malignancies and solid tumors. While the clinical development of GSK2879552 has encountered challenges, the knowledge gained from its study continues to fuel the development of novel epigenetic therapies.[23] The detailed protocols and data presented herein provide a solid foundation for researchers to further explore the therapeutic potential of LSD1 inhibition in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. OUH - Protocols [ous-research.no]
- 23. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-LSD1 Dihydrochloride and its impact on cell differentiation
An In-depth Technical Guide on GSK-LSD1 Dihydrochloride and its Impact on Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-Specific Demethylase 1 (LSD1), a histone-modifying enzyme, is a critical regulator of gene expression, primarily through the demethylation of histone H3 on lysine 4 (H3K4).[1] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), where it contributes to a block in cell differentiation.[2][3] this compound (also known as GSK2879552) is a potent, selective, and irreversible inhibitor of LSD1.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of GSK-LSD1, its impact on cell differentiation with a focus on hematopoietic cells, and detailed experimental protocols for studying its effects.
Core Mechanism of Action of GSK-LSD1
LSD1 functions as a transcriptional co-repressor by removing mono- and di-methyl groups from H3K4, a histone mark associated with active gene transcription.[4][5] This enzymatic activity is often carried out within larger protein complexes, such as the CoREST complex, which are recruited to specific gene promoters by transcription factors like GFI1 (Growth Factor Independence 1).[4][6] In hematopoietic progenitor cells, the LSD1/GFI1 complex represses genes that are crucial for myeloid differentiation, thereby maintaining the cells in an undifferentiated state.[1][3]
GSK-LSD1 is a tranylcypromine-based irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, rendering the enzyme inactive.[2] By inhibiting LSD1, GSK-LSD1 prevents the demethylation of H3K4 at target gene promoters. This leads to an accumulation of H3K4me1 and H3K4me2, which are permissive marks for transcription.[4] The resulting open chromatin state allows for the expression of differentiation-associated genes, ultimately pushing the cancer cells towards maturation and reducing their proliferative capacity.[3][6]
Impact on Acute Myeloid Leukemia (AML) Cell Differentiation
GSK-LSD1 demonstrates significant anti-leukemic activity by inducing differentiation and inhibiting proliferation in AML cell lines and primary patient samples.[1] The primary effect is cytostatic, causing a slowdown in cell division rather than direct cell death.[1] This is characterized by an increase in cells in the G1 phase of the cell cycle and a corresponding decrease in the S phase.[1]
Induction of Myeloid Differentiation Markers
Treatment of AML cells with GSK-LSD1 leads to a dose-dependent increase in the expression of cell surface markers associated with a mature myeloid phenotype, such as CD11b (ITGAM) and CD86.[1][4] This indicates that the leukemic blasts are being pushed towards differentiation.[3]
Anti-Proliferative Effects
GSK-LSD1 effectively inhibits the growth of a wide range of AML cell lines.[1][4] The potency of this effect, measured as the half-maximal effective concentration (EC50), is typically in the nanomolar range.[1]
Combination Therapy with All-Trans Retinoic Acid (ATRA)
The therapeutic potential of GSK-LSD1 is significantly enhanced when used in combination with all-trans retinoic acid (ATRA).[1] ATRA is a standard differentiation agent for acute promyelocytic leukemia (APL), a subtype of AML.[1] In non-APL AML, the combination of GSK-LSD1 and ATRA results in synergistic effects on cell proliferation, induction of differentiation markers, and cytotoxicity.[1] This combination has been shown to have more robust anti-leukemic activity than either agent alone.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of GSK-LSD1 (GSK2879552) on various AML cell lines.
Table 1: Anti-Proliferative Activity of GSK-LSD1 in AML Cell Lines
| Cell Line | EC50 (nM) after 10 days | Maximum Inhibition (%) | Reference |
|---|---|---|---|
| Average (20 lines) | 137 ± 30 | 62 ± 5% | [1] |
| Average (19 of 25 lines) | 38 | Not Specified |[4] |
Table 2: Effect of GSK-LSD1 on Differentiation Marker Expression
| Cell Line | Marker | EC50 (nM) after 1 day | Observation | Reference |
|---|---|---|---|---|
| SKM-1 | CD86 | 13 | Dose-dependent increase | [4] |
| SKM-1 | CD11b | 7 | Dose-dependent increase | [4] |
| MOLM-13 | ITGAM (CD11b) gene | Not Specified | Dose-dependent increase | [1] |
| MOLM-13 | CD86 gene | Not Specified | Dose-dependent increase |[1] |
Table 3: Synergistic Effects of GSK-LSD1 with ATRA
| Cell Line | Condition | IC50 (GSK-LSD1) | Reference |
|---|---|---|---|
| MOLM-13 | GSK-LSD1 alone | ~100 nM | [1] |
| MOLM-13 | + 100 nM ATRA | ~10 nM | [1] |
| OCI-AML3 | GSK-LSD1 alone | >1000 nM | [1] |
| OCI-AML3 | + 100 nM ATRA | ~100 nM |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of GSK-LSD1 on cell differentiation.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed AML cells (e.g., MOLM-13, OCI-AML3) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a titration of GSK-LSD1 (e.g., 0.1 nM to 10 µM) with or without a fixed concentration of ATRA (e.g., 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 4 to 10 days, under standard cell culture conditions (37°C, 5% CO2).[1]
-
Lysis and Signal Detection: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to calculate EC50/IC50 values.[1]
Differentiation Marker Analysis (Flow Cytometry)
This method is used to quantify the expression of cell surface proteins like CD11b and CD86.
-
Cell Treatment: Culture AML cells with GSK-LSD1 at various concentrations (e.g., up to 1000 nM) for 1 to 3 days.[1][7]
-
Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with fluorescently-conjugated antibodies specific for differentiation markers (e.g., PE-CD11b, FITC-CD86) and a viability dye (e.g., 7-AAD) to exclude dead cells.[1] Use isotype controls to determine background fluorescence.[1]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the live cell population (7-AAD negative) and quantify the percentage of cells positive for each differentiation marker relative to the isotype control.[1]
Morphological Assessment of Differentiation
Changes in cell morphology consistent with differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, chromatin condensation) can be observed by microscopy.
-
Cell Preparation: Treat cells as described above for 3-6 days.[7]
-
Cytospin and Staining: Prepare cytospins of the cell suspension onto glass slides.
-
Staining: Stain the slides with May-Grunwald and Giemsa solutions.[1]
-
Microscopy: Examine the slides under a light microscope to assess cellular morphology.
Logical Framework of GSK-LSD1's Cellular Impact
The cellular consequences of GSK-LSD1 treatment follow a logical cascade of events, beginning with target engagement and culminating in altered cell fate.
Conclusion
This compound is a potent epigenetic modulator that effectively induces cell differentiation in cancer models, particularly in acute myeloid leukemia. Its ability to reverse the differentiation block maintained by LSD1 makes it a promising therapeutic agent. The synergistic activity observed with ATRA highlights a powerful combination strategy that enhances anti-leukemic effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of LSD1 inhibition in oncology and other differentiation-related disorders. While preclinical studies are promising, clinical trials have shown that while GSK2879552 can induce differentiation markers, significant clinical responses in relapsed/refractory AML were not observed, and treatment was associated with toxicities like thrombocytopenia.[8] Further research is needed to optimize its clinical application.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
- 8. tandfonline.com [tandfonline.com]
Probing the Enzymatic Activity of GSK-LSD1 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic activity of GSK-LSD1 Dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document outlines the core biochemical properties of the inhibitor, detailed experimental protocols for its characterization, and its impact on key cellular signaling pathways.
Core Efficacy and Selectivity of this compound
This compound is a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 by GSK-LSD1 leads to changes in gene expression and can arrest the proliferation of cancer cell lines.[3][4]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme/Cell Line | Assay Type | Reference |
| IC50 | 16 nM | Recombinant Human LSD1 | Cell-free enzymatic assay | [3][4][5][6][7][8][9][10][11] |
| Selectivity | >1000-fold | LSD2, MAO-A, MAO-B | Cell-free enzymatic assays | [3][4][5][12] |
| Cellular EC50 | <5 nM (average) | Various cancer cell lines | Cell proliferation/growth inhibition assay | [4][5][7] |
| Cellular EC50 | <5 nM (average) | Various cancer cell lines | Gene expression changes | [4][5][7] |
Key Experimental Protocols
Detailed methodologies for the primary assays used to characterize the enzymatic inhibition by this compound are provided below.
Horseradish Peroxidase (HRP)-Coupled Enzymatic Assay
This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[13][14]
Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing an aldehyde, flavin mononucleotide (FMN), and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification of LSD1 activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[13] To this buffer, add the dimethylated H3(1-21)K4 peptide substrate, Amplex Red (a fluorogenic substrate for HRP), and HRP.[13]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme Addition: Add recombinant human LSD1 enzyme (e.g., 38.5 nM) to the wells of a microplate containing the GSK-LSD1 dilutions and pre-incubate.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to the wells.
-
Detection: Monitor the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.[13]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a robust, high-throughput method for measuring LSD1 activity.[1][13]
Principle: This assay typically uses a biotinylated histone peptide substrate and a europium cryptate-labeled antibody that recognizes the demethylated product. Streptavidin-XL665 binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare the LSD1 enzyme, a biotinylated mono-methylated H3K4 peptide substrate, and this compound dilutions in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the LSD1 enzyme with the GSK-LSD1 dilutions, followed by the addition of the peptide substrate to start the reaction.
-
Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
Signal Measurement: After an incubation period, measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible microplate reader.[13]
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot it against the inhibitor concentration to determine the IC50.[13]
Cellular Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.[15]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., acute myeloid leukemia cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 6-10 days).[15]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against the inhibitor concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by GSK-LSD1 and a typical experimental workflow for its characterization.
Caption: LSD1-mediated histone demethylation and its inhibition by GSK-LSD1, impacting key signaling pathways.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK-LSD1 Dihydrochloride in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of GSK-LSD1 dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will explore its mechanism of action, its profound effects on chromatin structure and gene expression, and its role as a modulator of key cellular signaling pathways. This document synthesizes critical data, presents detailed experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding of GSK-LSD1's therapeutic potential.
Introduction: LSD1, The Epigenetic Eraser
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a crucial role in epigenetic regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] This enzymatic activity allows LSD1 to function as both a transcriptional co-repressor and co-activator, depending on the cellular context and the protein complexes it associates with.
-
Transcriptional Repression: By demethylating H3K4me2, a mark associated with active transcription, LSD1 facilitates gene silencing.[4][5]
-
Transcriptional Activation: In concert with hormone receptors like the androgen or estrogen receptor, LSD1 can demethylate H3K9me2, a repressive mark, leading to gene activation.[3][6]
LSD1 is integral to a wide array of biological processes, including embryonic development, cell differentiation, and hematopoiesis.[6][7] Its dysregulation and overexpression are frequently observed in numerous cancers, where it contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogenic pathways.[1][8][9] This makes LSD1 a compelling target for therapeutic intervention.
This compound: A Potent and Selective LSD1 Inactivator
GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[7][10][11][12] Its high selectivity profile makes it an invaluable chemical probe for studying the biological functions of LSD1 and a promising candidate for drug development.
Table 1: Inhibitory and Cellular Activity of GSK-LSD1
| Parameter | Value | Notes |
| IC50 (LSD1) | 16 nM | In vitro enzymatic assay.[7][10][11][12][13] |
| Selectivity | >1000-fold | Highly selective over other FAD-dependent enzymes like LSD2, MAO-A, and MAO-B.[7][10][11][13] |
| EC50 (Gene Expression) | < 5 nM (average) | Effective concentration for inducing gene expression changes in cancer cell lines.[7][10][11] |
| EC50 (Cell Growth) | < 5 nM (average) | Effective concentration for inhibiting the growth of cancer cell lines.[7][10][11] |
Mechanism of Action: Reconfiguring the Chromatin Landscape
The primary mechanism by which GSK-LSD1 exerts its effects is through the direct and irreversible inhibition of LSD1's demethylase activity. This inactivation leads to a significant increase in the global levels of H3K4me1 and, more prominently, H3K4me2 at the regulatory elements of specific genes.[5][14]
The accumulation of these active histone marks alters the chromatin structure from a condensed, repressive state (heterochromatin) to a more open, accessible state (euchromatin). This "remodeling" allows for the binding of transcription factors and the recruitment of RNA polymerase, ultimately leading to the transcriptional de-repression of genes previously silenced by LSD1.
Modulation of Oncogenic Signaling Pathways
The epigenetic reprogramming induced by GSK-LSD1 has significant downstream consequences on critical cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis. Treatment with GSK-LSD1 has been shown to inhibit multiple oncogenic pathways while promoting tumor-suppressive signals.
Specifically, GSK-LSD1 has been demonstrated to:
-
Inhibit Pro-Proliferative Pathways: It attenuates signaling through the EGF, c-Myc, Wnt/β-catenin, and YAP/TAZ pathways.[1][13][15]
-
Promote Tumor Suppression: It increases the expression of the tumor suppressor p53 and induces apoptosis.[1][15]
-
Reverse Epithelial-Mesenchymal Transition (EMT): GSK-LSD1 treatment can increase the expression of E-cadherin while reducing levels of EMT markers like vimentin.[15]
Experimental Protocols and Methodologies
Reproducible and rigorous experimental design is paramount in drug development. This section outlines the core methodologies used to characterize the activity of GSK-LSD1.
Western Blotting for Global Histone Marks
This protocol is used to assess changes in the total cellular levels of specific histone modifications following GSK-LSD1 treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., U2OS, THP-1) and treat with varying concentrations of GSK-LSD1 (or DMSO as a vehicle control) for a specified time (e.g., 48-96 hours).[16][17]
-
Protein Extraction: Harvest cells and isolate total protein using RIPA buffer supplemented with protease inhibitors.[17]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[17]
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of modified histones to the total histone H3 loading control.[18]
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide locations of specific histone modifications, revealing the direct gene targets affected by GSK-LSD1.
Methodology:
-
Cell Cross-linking: Treat cells with GSK-LSD1 or DMSO. Cross-link proteins to DNA by adding 1% formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.[19][20] Quench the reaction with glycine.[21]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 150-900 bp.[19]
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H3K4me2). An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washing: Wash the beads extensively with a series of low-salt and high-salt buffers to remove non-specific binding.[20]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit or phenol-chloroform extraction.[21]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome, identify peaks of enrichment, and associate these peaks with genomic features (e.g., promoters, enhancers) to identify genes directly regulated by the change in histone methylation.
Cell Proliferation Assay
This assay quantifies the effect of GSK-LSD1 on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HSC-3, CAL-27, AML cell lines) in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GSK-LSD1. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for a period ranging from 48 hours to 10 days, depending on the cell line's doubling time.[22][23]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or Resazurin.
-
Signal Reading: Measure the luminescent or colorimetric signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the EC50 or IC50 value.
Conclusion
This compound is a powerful tool for dissecting the epigenetic mechanisms underlying cancer and serves as a promising therapeutic agent. By irreversibly inhibiting LSD1, it triggers a cascade of events beginning with the specific accumulation of active histone marks, leading to chromatin remodeling and the de-repression of critical genes. This epigenetic reprogramming results in the inhibition of key oncogenic signaling pathways, suppression of cell proliferation, and induction of apoptosis in a variety of cancer models. The detailed protocols and data presented in this guide provide a solid foundation for further research and development into LSD1 inhibitors as a novel class of anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-Specific Demethylase 1 (LSD1)-Mediated Epigenetic Modification of Immunogenicity and Immunomodulatory Effects in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-Targeted LSD1 Functions in Repression of Chromatin Structure and Transcription In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. news-medical.net [news-medical.net]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-LSD1 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[6] By removing these methyl marks, LSD1 is primarily associated with transcriptional repression and is implicated in various cellular processes, including differentiation and proliferation.[6][7] Dysregulation of LSD1 activity is observed in numerous cancers, making it a compelling therapeutic target.[6][8] GSK-LSD1 serves as a valuable chemical probe for studying the biological functions of LSD1 and for validating its potential as a drug target.[9] These application notes provide detailed protocols for in vitro assays to characterize the activity of GSK-LSD1.
Mechanism of Action
GSK-LSD1 acts as an irreversible, mechanism-based inhibitor of LSD1.[9] Its primary mechanism involves the inhibition of the catalytic activity of LSD1, preventing the demethylation of its histone substrates.[10] This inhibition leads to an increase in the levels of H3K4 mono- and di-methylation (H3K4me1 and H3K4me2) at specific genomic loci.[9] Beyond its effect on catalytic activity, GSK-LSD1 has also been shown to disrupt the binding of LSD1 to chromatin, further impacting its regulatory function.[10] The inhibition of LSD1 by GSK-LSD1 can lead to the de-repression of target genes, inducing cellular differentiation and inhibiting the proliferation of cancer cells.[7][10]
Signaling Pathway of LSD1 Inhibition by GSK-LSD1
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1 Dihydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] GSK-LSD1 serves as a valuable chemical probe for investigating the biological functions of LSD1 and for assessing its therapeutic potential in preclinical studies.[5]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, aimed at assisting researchers in the fields of oncology, epigenetics, and drug discovery.
Mechanism of Action
GSK-LSD1 acts as an irreversible, mechanism-based inhibitor of LSD1.[5][6] It forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[3] This inhibition of LSD1's demethylase activity results in an increase in global H3K4 and H3K9 methylation levels, subsequently altering gene expression.[4][7] GSK-LSD1 is highly selective for LSD1, with over 1000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[1][5][6]
Data Presentation
In Vitro Potency and Efficacy
| Parameter | Value | Reference |
| IC50 (Cell-free assay) | 16 nM | [1][2][5][6] |
| Average EC50 (Cancer cell line growth) | < 5 nM | [1][5][6] |
| Average EC50 (Gene expression changes) | < 5 nM | [1][5] |
Cellular Activity in Specific Cancer Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| U2OS | Western Blot (LC3-II formation) | 200 µM | 12 h | Induction of autophagy | [1][2] |
| A549 | Western Blot-based CESTA | 10 µM | 1 h | Increased stability of cellular LSD1 protein | [1] |
| MOLM-13 | BrdU Cell Proliferation Assay | Titration | 6 days | Inhibition of cell proliferation | [7] |
| THP-1 | Clonogenic Assay | 10 µM | Not Specified | ~70% inhibition of clonogenic activity | [3] |
| MV4-11 | Clonogenic Assay | 10 µM | Not Specified | ~80% inhibition of clonogenic activity | [3] |
| MCF7 | Gene Expression Analysis (PCR) | Not Specified | Not Specified | Upregulation of ERVs and interferon-stimulated genes | [8] |
| PeTa (Merkel Cell Carcinoma) | Cell Viability Assay | 100 nM | 6 days | Induction of cell death (Annexin V positive) | [9] |
Signaling Pathways Affected by GSK-LSD1
GSK-LSD1-mediated inhibition of LSD1 has been shown to modulate several key oncogenic signaling pathways:
-
c-Myc Pathway: Inhibition of LSD1 can lead to the suppression of c-Myc signaling.[10]
-
Wnt/β-catenin Pathway: GSK-LSD1 treatment has been observed to down-regulate the Wnt/β-catenin signaling pathway.[10]
-
YAP/TAZ Pathway: The transcriptional activity of the Hippo pathway effectors YAP and TAZ can be inhibited by GSK-LSD1.[10]
-
p53 Pathway: GSK-LSD1 can promote the expression of the tumor suppressor p53.[10]
-
Interferon (IFN) Signaling: Inhibition of LSD1 can induce the expression of endogenous retroviral elements (ERVs), leading to the activation of interferon signaling pathways.[8]
Caption: GSK-LSD1 inhibits LSD1, modulating key cancer-related signaling pathways.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted for assessing the anti-proliferative effects of GSK-LSD1 on adherent or suspension cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, use V-bottom plates.
-
Compound Treatment: Prepare a 2X serial dilution of GSK-LSD1 in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO2.
-
BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Cell Fixation and Detection: Fix the cells and detect BrdU incorporation using the anti-BrdU antibody and substrate solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the EC50 value.
Caption: Workflow for assessing cell proliferation using a BrdU incorporation assay.
Western Blot Analysis for Histone Methylation
This protocol outlines the procedure for detecting changes in histone H3K4 methylation following GSK-LSD1 treatment.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U2OS)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of GSK-LSD1 (e.g., 100 nM - 1 µM) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Caption: Standard workflow for Western blot analysis of histone methylation.
Solubility and Formulation
This compound is soluble in water and DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5% to avoid solvent-induced toxicity. A fresh DMSO stock is recommended as moisture can reduce solubility.[1]
Concluding Remarks
This compound is a powerful tool for studying the epigenetic regulation mediated by LSD1. The protocols and data presented here provide a foundation for designing and executing robust cell culture experiments to explore its biological effects and therapeutic potential. Researchers should optimize the experimental conditions, including cell line, drug concentration, and incubation time, for their specific research questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3][4][5] Dysregulation of LSD1 activity is implicated in various cancers, making it a promising therapeutic target.[3][6] GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1.[7][8][9] These application notes provide a comprehensive guide for utilizing this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its effects on histone methylation and target gene regulation.
Mechanism of Action
GSK-LSD1 is a mechanism-based irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, thereby inactivating the enzyme.[10] This inhibition leads to an accumulation of H3K4me1/2 at LSD1 target gene promoters and enhancers, which can be quantified by ChIP followed by qPCR (ChIP-qPCR) or sequencing (ChIP-seq).[2][11]
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, derived from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (LSD1) | 16 nM | Biochemical Assay | [7][8][9] |
| Average EC50 (Gene Expression) | < 5 nM | Cancer Cell Lines | [7][10] |
| Average EC50 (Cell Growth) | < 5 nM | Cancer Cell Lines | [7][10] |
Table 2: Selectivity of this compound
| Enzyme | Selectivity over LSD1 | Reference |
| LSD2 | > 1000-fold | [7][8][10] |
| MAO-A | > 1000-fold | [7][8][10] |
| MAO-B | > 1000-fold | [7][8][10] |
Signaling Pathways
LSD1 is a key regulator of multiple signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of LSD1 by GSK-LSD1 can therefore modulate these pathways.
Caption: LSD1 signaling pathways affected by GSK-LSD1.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Workflow
The following diagram outlines the major steps in a ChIP experiment using GSK-LSD1.
Caption: General workflow for a ChIP experiment.
Detailed Protocol for ChIP with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)[12]
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody specific for the target of interest (e.g., anti-H3K4me2, anti-H3K9me2, or a specific transcription factor)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cell Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified duration. A concentration of 2 µM for 24-48 hours has been used in some studies.[2] Optimization of concentration and time is recommended.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[13]
-
Incubate for 10 minutes at room temperature with gentle shaking.[12][13]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.[13]
-
Wash cells twice with ice-cold PBS.[12]
-
-
Cell Lysis and Chromatin Preparation:
-
Chromatin Shearing:
-
Sonicate the lysate to shear chromatin to an average size of 200-1000 bp.[12] Optimal sonication conditions should be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with the specific antibody (and a parallel sample with control IgG) overnight at 4°C with rotation.[12]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.[13]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for 4-5 hours or overnight.[14]
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.[14]
-
-
Downstream Analysis:
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters or enhancers.
-
Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide changes in histone modifications.
-
Conclusion
This compound is a valuable tool for studying the role of LSD1 in chromatin biology and disease. The protocols and information provided here offer a framework for designing and executing ChIP experiments to elucidate the epigenetic mechanisms regulated by LSD1 and the therapeutic potential of its inhibition.
References
- 1. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChIP Protocol | Proteintech Group [ptglab.com]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Application Notes and Protocols for GSK-LSD1 Dihydrochloride Treatment in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] LSD1 is overexpressed in a variety of malignancies, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and various solid tumors, where it contributes to oncogenesis by repressing tumor suppressor genes and blocking cellular differentiation.[1][4][5][6] Inhibition of LSD1 with GSK-LSD1 has emerged as a promising therapeutic strategy, demonstrating anti-tumor activity in numerous preclinical animal models.[4][5][7] These notes provide a summary of its application, quantitative data from various studies, and detailed protocols for its use in vivo.
Mechanism of Action
GSK-LSD1 irreversibly inactivates LSD1's enzymatic activity by binding to its FAD cofactor.[4][8] This inhibition leads to an increase in the methylation levels of H3K4me1 and H3K4me2, which are typically removed by LSD1.[9] The accumulation of these permissive histone marks at gene promoters and enhancers alters the chromatin landscape, leading to the de-repression of genes involved in cellular differentiation, tumor suppression, and immune signaling.[2][7] In cancer models, this can result in reduced proliferation, induction of differentiation, and stimulation of an anti-tumor immune response.[4][5][10]
Data Presentation: In Vivo Studies
The following tables summarize quantitative data from various animal model studies using GSK-LSD1.
Table 1: Efficacy in Oncology Animal Models
| Animal Model | Cancer Type | Dosage & Schedule | Route | Key Outcomes & Efficacy |
| SCLC Xenografts | Small Cell Lung Cancer | Not specified for GSK-LSD1, but a similar inhibitor (GSK2879552) showed delayed tumor growth. | Oral | Pronounced delay in tumor growth compared to controls.[4] |
| Orthotopic Oral Cancer Mouse Model | Oral Squamous Cell Carcinoma (OSCC) | Not specified | Not specified | Attenuated tumor growth and metastasis; increased E-cadherin expression.[1] |
| Patient-Derived Xenografts (PDX) | Oral Squamous Cell Carcinoma (OSCC) | Not specified | Not specified | Down-regulated EGF signaling; attenuated expression of CTGF/CCN2, MMP13, LOXL4.[1] |
| B16 Melanoma Mouse Model | Melanoma | Not specified | Not specified | Overcomes tumor resistance to anti-PD-1 blockade; enhances T cell infiltration.[10] |
| Glioblastoma Stem Cell (GSC) Orthotopic Xenografts | Glioblastoma | Not specified | Not specified | Compared effects with vehicle, showing an impact on tumor progression.[11] |
Table 2: Application in Non-Oncology Animal Models
| Animal Model | Condition Studied | Dosage & Schedule | Route | Key Outcomes |
| Shank3+/ΔC Mice | Autism Spectrum Disorder (ASD) | 5 mg/kg, once daily for 3 days | i.p. | Normalized H3K4me2 levels in the prefrontal cortex; restored expression of downregulated genes (e.g., Egr1); ameliorated social preference deficits.[12] |
| Sickle Cell Disease (SCD) Mice | Sickle Cell Disease | 1 mg/g body weight per day for 4 weeks | Not specified | Increased fetal hemoglobin (HbF)-high cells to 8% (from ~2.5% in controls); induced γ-globin mRNA expression.[13] |
| Obese Mouse Model | Obesity / Metabolic Syndrome | Not specified | Not specified | Reduced food intake and body weight; improved non-alcoholic fatty liver disease and insulin sensitivity.[3] |
Experimental Protocols
Protocol 1: General In Vivo Administration for Oncology Studies
This protocol provides a general framework for using this compound in mouse xenograft or orthotopic models.
1. Materials:
-
This compound[14]
-
Vehicle solution: Sterile saline, or a formulation of DMSO, PEG300, Tween80, and ddH2O.[15]
-
Appropriate animal model (e.g., immunodeficient mice with tumor xenografts).
-
Standard animal handling and dosing equipment (syringes, needles, etc.).
2. Preparation of Dosing Solution:
-
Solubility: this compound is soluble up to 100 mM in water and DMSO.[14]
-
Saline-Based Formulation: For intraperitoneal (i.p.) injection, dissolve GSK-LSD1 in sterile water to create a stock solution, which can then be diluted in sterile saline for the final working solution.[12]
-
Alternative Vehicle (for oral or other routes): A common formulation involves dissolving the compound in a vehicle to improve stability and bioavailability. For example, a 1 mL working solution can be prepared by mixing 50 μL of a 57 mg/mL DMSO stock solution with 400 μL of PEG300, 50 μL of Tween80, and 500 μL of ddH2O.[15] Note: Always prepare fresh dosing solutions immediately before use.[15]
3. Animal Dosing and Monitoring:
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Establishment: For xenograft models, inject tumor cells subcutaneously or orthotopically. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Dosing:
-
Route: Intraperitoneal (i.p.) injection is commonly used.[12] The oral route may also be viable depending on the specific formulation and experimental goals.
-
Dosage: Dosages can vary significantly based on the model. A starting point, based on a non-oncology study, is 5 mg/kg.[12] Dose-ranging studies are recommended to determine the Maximum Tolerated Dose (MTD).[16]
-
Schedule: A common schedule is once daily.[12]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at each measurement.
-
Monitor for any signs of toxicity or distress.
-
4. Endpoint Analysis:
-
At the end of the study, euthanize animals and collect tumors and other tissues.
-
Analyze tissues via Western blot (for H3K4me2 levels), immunohistochemistry (IHC), or RNA sequencing to assess pharmacodynamic effects and changes in gene expression.
Protocol 2: Investigating Immune Response Modulation
This protocol is designed to assess how GSK-LSD1 treatment affects the tumor microenvironment and anti-tumor immunity, particularly in combination with checkpoint inhibitors.
1. Animal Model:
-
Use an immunocompetent mouse model (e.g., C57BL/6 mice) with a syngeneic tumor cell line (e.g., B16 melanoma) that is known to be poorly responsive to immunotherapy.[10]
2. Dosing Regimen:
-
GSK-LSD1: Administer as described in Protocol 1.
-
Checkpoint Inhibitor: Administer an antibody like anti-PD-1. A typical schedule involves i.p. injections on specific days post-tumor inoculation (e.g., days 5, 8, and 11).[10]
-
Treatment Groups:
-
Vehicle Control
-
GSK-LSD1 alone
-
Anti-PD-1 alone
-
GSK-LSD1 + Anti-PD-1 combination
-
3. Monitoring and Endpoint Analysis:
-
Monitor tumor growth and survival as the primary efficacy endpoints.
-
At the study endpoint (or at intermediate time points), collect tumors and spleens.
-
Flow Cytometry: Analyze immune cell infiltration in the tumor (e.g., CD8+ T cells, NK cells).
-
Gene Expression Analysis: Perform RNA-seq or qPCR on tumor tissue to analyze the expression of interferon-stimulated genes (ISGs), MHC class I pathway genes, and other immune-related markers.[10][17]
References
- 1. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 15. selleckchem.com [selleckchem.com]
- 16. nc3rs.org.uk [nc3rs.org.uk]
- 17. Targeting LSD1 rescues MHC class I antigen presentation and overcomes PD-L1 blockade resistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-LSD1 dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in preclinical mouse studies. The following sections detail its mechanism of action, pharmacokinetic properties, and established protocols for in vivo experiments, supported by quantitative data and visual diagrams.
Mechanism of Action
GSK-LSD1 is an irreversible inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4me2 at specific gene promoters, which is a mark associated with active transcription.[2][3] This epigenetic modification results in the de-repression of target genes involved in various cellular processes, including differentiation, tumor suppression, and cell cycle control. The inhibition of LSD1 by GSK-LSD1 has been shown to impede the proliferation of cancer cells and promote their differentiation.[4][5]
Signaling Pathways
Inhibition of LSD1 by GSK-LSD1 impacts several key signaling pathways implicated in cancer and development. Notably, it has been shown to downregulate the Wnt/β-catenin and YAP/TAZ signaling pathways.[6] The diagram below illustrates the simplified signaling cascade affected by GSK-LSD1.
Caption: Simplified signaling pathway of GSK-LSD1 action.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of GSK-LSD1 and the closely related compound GSK2879552 in mice.
Table 1: In Vitro Activity of GSK-LSD1
| Parameter | Value | Reference |
| IC50 (LSD1) | 16 nM | [7][8][9][10] |
| Selectivity | >1000-fold over LSD2, MAO-A, and MAO-B | [7][8][9] |
Table 2: Pharmacokinetic Parameters of GSK2879552 in Mice (Oral Administration)
| Parameter | Value | Condition | Reference |
| Dose | 5 mg/kg | Single oral dose | [11] |
| Bioavailability (F%) | 59.2% | [11] | |
| Tmax | Not Reported | ||
| Cmax | 720 ng/mL | [11] | |
| Half-life (t1/2) | 1.9 h | [11] |
Table 3: Summary of In Vivo Mouse Studies with this compound
| Mouse Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Small Cell Lung Carcinoma (SCLC) Xenograft | 1.5 mg/kg, p.o. daily | 28 days | Tumor growth inhibition | |
| Autism Model (Shank3+/ΔC mice) | 5 mg/kg, i.p. daily | 3 days | Rescue of social deficits and restored H3K4me2 levels in the prefrontal cortex | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | Not specified | Not specified | Inhibition of proliferation, migration, and invasion of PDAC cells | [12] |
| Merkel Cell Carcinoma (MCC) Xenograft | 100 nM (pre-treatment of cells) | 1, 3, or 6 days | Reduced tumor formation in vivo | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). This compound is soluble in DMSO at ≥ 62.5 mg/mL.[9]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution for Intraperitoneal (i.p.) Injection:
-
On the day of injection, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
-
The final concentration of DMSO in the dosing solution should be kept low (typically ≤10%) to avoid toxicity.
-
For a 5 mg/kg dose in a 20 g mouse (0.1 mg/mouse), if the injection volume is 100 µL, the final concentration of the working solution should be 1 mg/mL.
-
-
Working Solution for Oral (p.o.) Gavage:
-
Dilute the DMSO stock solution with a suitable vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
Ensure the final DMSO concentration is minimized.
-
Mix thoroughly by vortexing before each gavage.
-
In Vivo Xenograft Mouse Model Protocol
This protocol provides a general workflow for a subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of GSK-LSD1.
Caption: Experimental workflow for a xenograft mouse study.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile PBS.
-
Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring Efficacy and Toxicity:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for H3K4me2, Western blotting, or gene expression analysis).
-
These application notes and protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific cell lines, mouse strains, and research objectives. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-LSD1|GSKLSD1 HCl|DC CHEMICALS [dcchemicals.com]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. GSK LSD 1 dihydrochloride (5361) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preparing Stock Solutions of GSK-LSD1 Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of GSK-LSD1 Dihydrochloride, a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various experimental settings.
Compound Information
This compound is a small molecule inhibitor of LSD1, an enzyme involved in histone demethylation and transcriptional regulation. It is a valuable tool for studying the biological roles of LSD1 in various physiological and pathological processes, including cancer.
Table 1: Properties of this compound
| Property | Value | Reference |
| Synonyms | GSK-LSD1 (trans-racemic) dihydrochloride, rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-Piperidinamine hydrochloride (1:2) | [1] |
| CAS Number | 1431368-48-7, 2102933-95-7 | [1][2] |
| Molecular Formula | C₁₄H₂₀N₂ · 2HCl | [1][2] |
| Molecular Weight | 289.24 g/mol | [1][3] |
| Appearance | White to beige crystalline solid/powder | [1] |
| Purity | ≥98% (HPLC) | [1][3] |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is crucial to select the appropriate solvent for your intended application.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 20 mg/mL; up to 100 mM | [1][3] |
| DMSO | ≥ 62.5 mg/mL (216.08 mM); up to 100 mM | [3][4] |
| DMF | 1 mg/mL | [2] |
| Ethanol | 0.1 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Note: For DMSO, it is recommended to use a newly opened container as hygroscopic DMSO can impact solubility.[4]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 2.89 mg of the compound.
-
-
Calculating Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))
-
For 2.89 mg of this compound to make a 10 mM solution: Volume (L) = 0.00289 g / (289.24 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5] this compound is stable for at least 4 years when stored properly.[2]
-
Signaling Pathway Context
GSK-LSD1 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation.
Caption: Inhibition of LSD1 by GSK-LSD1 leads to changes in gene expression.
Quality Control
It is recommended to verify the concentration and purity of the prepared stock solution periodically, especially for long-term studies. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).
Safety and Handling
-
This compound should be handled by trained personnel in a laboratory setting.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
References
Application Notes and Protocols for GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and biological activity of GSK-LSD1 Dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The accompanying protocols offer step-by-step guidance for its application in common cell-based assays.
Product Information
Chemical Name: rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine, dihydrochloride Molecular Formula: C₁₄H₂₀N₂ · 2HCl Molecular Weight: 289.24 g/mol CAS Number: 2102933-95-7
Solubility
This compound exhibits good solubility in both dimethyl sulfoxide (DMSO) and water. However, reported solubility values can vary across suppliers and experimental conditions. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as absorbed moisture can reduce solubility. For aqueous solutions, solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 has also been reported.
Table 1: Solubility of this compound
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) |
| DMSO | ≥11.55, 25, 57, ≥62.5 | ≥39.9 mM, 86.4 mM, 197.1 mM, ≥216.1 mM |
| Water | 20, 50, 57 | 69.2 mM, 172.9 mM, 197.1 mM |
| PBS (pH 7.2) | ~10 | ~34.6 mM |
Storage and Stability
-
Solid: Store at -20°C for long-term stability (≥4 years).
-
Stock Solutions:
-
DMSO: Prepare aliquots and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Aqueous: It is not recommended to store aqueous solutions for more than one day.[1] Prepare fresh as needed.
-
Mechanism of Action and Biological Activity
GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC₅₀ of 16 nM.[2][3][4] It demonstrates over 1,000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[2][4]
LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4 methylation at specific gene promoters and enhancers, resulting in changes in gene expression.[1] This can induce differentiation and inhibit the proliferation of various cancer cell lines, with reported EC₅₀ values often in the low nanomolar range.[2] LSD1 can also demethylate non-histone proteins, such as p53, thereby repressing its tumor suppressor function.[5][6] Inhibition of LSD1 can, therefore, lead to the reactivation of p53 signaling.
Caption: Mechanism of action of GSK-LSD1.
Experimental Protocols
The following are example protocols for common assays using this compound. Optimal conditions may vary depending on the cell type and experimental goals, and should be determined empirically.
Preparation of Stock Solutions
DMSO Stock Solution (e.g., 20 mM):
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 20 mM concentration (Molecular Weight = 289.24 g/mol ).
-
Volume (mL) = [Mass (mg) / 289.24] / 20 * 1000
-
-
Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
Aqueous Working Solutions:
-
Thaw an aliquot of the DMSO stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or appropriate buffer (e.g., PBS).
-
Ensure the final concentration of DMSO in the cell culture is low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
Caption: Workflow for preparing GSK-LSD1 solutions.
Cell Proliferation Assay (e.g., using CCK-8 or MTT)
This protocol is adapted from a study on pancreatic ductal adenocarcinoma (PDAC) cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of GSK-LSD1 in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GSK-LSD1 (e.g., 0, 1, 10, 100 µM).[7] Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC₅₀ value.
Western Blot for Histone Methylation
This protocol allows for the detection of changes in H3K4me2 levels following GSK-LSD1 treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GSK-LSD1 at the desired concentration and for the desired time (e.g., 1-10 µM for 24-72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (and a loading control like total Histone H3 or β-actin) overnight at 4°C with gentle shaking.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control to determine the relative changes in methylation levels.
Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized workflow based on methodologies from studies using GSK-LSD1 for ChIP-seq.[1][8]
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency in 15 cm dishes.
-
Treat cells with GSK-LSD1 (e.g., 2 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).[1]
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Lyse the cells in a cell lysis buffer (e.g., containing 1% SDS) and incubate on ice.
-
Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody against LSD1 or the histone mark of interest (e.g., H3K4me2) overnight at 4°C with rotation. An IgG antibody should be used as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Safety Precautions
This compound is for research use only and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed information.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-LSD1 Dihydrochloride in Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its activity is implicated in various cellular processes, including differentiation and proliferation.[1][3] Overexpression of LSD1 has been observed in numerous cancers, where it often correlates with poor prognosis, making it a compelling target for therapeutic intervention.[2][3][4] GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1 with an IC50 of 16 nM.[5][6] It exhibits over 1000-fold selectivity against other closely related FAD-utilizing enzymes, such as LSD2, MAO-A, and MAO-B.[5][7] These application notes provide a detailed protocol for utilizing this compound in cell proliferation assays.
Mechanism of Action
LSD1 primarily acts as a transcriptional co-repressor by demethylating mono- and di-methylated H3K4, a mark associated with active transcription.[2] By removing these methyl groups, LSD1 contributes to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation.[3] Inhibition of LSD1 by GSK-LSD1 leads to the re-expression of these silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.[4][8] The growth inhibitory effects of LSD1 inhibitors are often cytostatic, leading to a slowing of cell division rather than immediate cell death.[8]
Signaling Pathways
LSD1 is involved in multiple signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting LSD1, GSK-LSD1 can modulate these pathways to exert its anti-proliferative effects. Key pathways influenced by LSD1 activity include:
-
p53 Signaling: LSD1 can demethylate and regulate the activity of the tumor suppressor protein p53.[9][10]
-
Wnt/β-catenin Signaling: This pathway, critical for development and cancer, can be modulated by LSD1 activity.[11]
-
YAP/TAZ Signaling: These transcriptional co-activators, key components of the Hippo pathway, are also influenced by LSD1.[11]
Below is a diagram illustrating the central role of LSD1 in gene regulation and cell proliferation.
Caption: LSD1-mediated histone demethylation and its inhibition by GSK-LSD1.
Quantitative Data
The potency of LSD1 inhibitors can vary across different cancer cell lines. The following table summarizes the inhibitory concentrations of GSK-LSD1 and the structurally similar compound GSK2879552 in various cell lines.
| Compound | Cell Line(s) | Assay Type | IC50 / EC50 | Reference |
| GSK-LSD1 | - | Enzyme Assay | IC50: 16 nM | [5][6] |
| GSK-LSD1 | Various Cancer Cell Lines | Proliferation Assay | Average EC50: < 5 nM | [5][7] |
| GSK-LSD1 | HSC-3, CAL-27 (Oral Squamous Carcinoma) | Proliferation Assay | Significant inhibition observed | [11] |
| GSK-LSD1 | PeTa, MKL-1, WaGa, MS-1 (Merkel Cell Carcinoma) | Viability Assay | Low nM IC50 values | [12] |
| GSK2879552 | 20 AML Cell Lines | Proliferation Assay (10-day) | Average EC50: 137 ± 30 nM | [8] |
| GSK-LSD1 | MOLM-13 (AML) | BrdU Assay (6-day) | EC50: 1.9 ± 0.9 nM | [8] |
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell proliferation using a colorimetric MTT assay.
Materials:
-
This compound
-
Appropriate cancer cell line and culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[14][15]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for assessing cell proliferation with GSK-LSD1 using an MTT assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[15]
-
Include wells for background control (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[16]
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[7]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from low nM to µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of GSK-LSD1. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for a duration relevant to the cell line and experimental goals (typically 3 to 10 days).[8] Longer incubation times may be necessary to observe the cytostatic effects of LSD1 inhibition.[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the GSK-LSD1 concentration to generate a dose-response curve and determine the IC50 or EC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in cell proliferation and for exploring its therapeutic potential. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust proliferation assays. Careful optimization of cell density, drug concentration, and incubation time is recommended for each specific cell line and experimental setup.
References
- 1. The histone demethylase LSD1 regulates B cell proliferation and plasmablast differentiation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-mediated epigenetic modification contributes to proliferation and metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Lysine-specific Demethylase 1 Is Required for Cell Proliferation in Both p53-dependent and -independent Manners* | Semantic Scholar [semanticscholar.org]
- 10. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. texaschildrens.org [texaschildrens.org]
Application of GSK-LSD1 Dihydrochloride in Leukemia Cell Lines: A Detailed Guide for Researchers
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been observed in various cancers, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and promotes leukemic cell proliferation.[1][3] GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of LSD1, making it a valuable tool for studying the role of LSD1 in leukemia and a potential therapeutic agent.[4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in leukemia cell line research.
Mechanism of Action
GSK-LSD1 is a mechanism-based inactivator of LSD1.[2][8] It covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inhibition.[9] This inhibition of LSD1 results in the re-expression of silenced genes involved in myeloid differentiation by preventing the demethylation of H3K4me1/2 at their promoter and enhancer regions.[2][3] This leads to a release of the differentiation block in AML cells, inducing them to mature and undergo cell cycle arrest and apoptosis.[1][10]
Data Summary
The following tables summarize the quantitative effects of this compound on various leukemia cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (LSD1 inhibition) | - | 16 nM | [4][5][6][7] |
| EC50 (Gene Expression Changes) | Various Cancer Cell Lines | < 5 nM | [4][5][7] |
| EC50 (Cell Growth Inhibition) | Various Cancer Cell Lines | < 5 nM | [4][5][7] |
| Anti-proliferative Effect | 19 of 25 AML cell lines | Potent growth inhibition after 6 days | [2][11] |
Table 2: Effects of this compound on Differentiation and Apoptosis in AML Cell Lines
| Effect | Cell Line(s) | Observation | Reference(s) |
| Differentiation Marker Expression | AML cell lines | Increased cell surface expression of CD11b and CD86 | [2][9][11][12] |
| Apoptosis | p53-positive AML cell lines (in combination with ATRA) | Increased apoptosis | [11] |
| Cell Cycle | MLL-AF9 AML cells | Accumulation of cells in G0-G1 phase | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by GSK-LSD1 and the general workflow for in vitro experiments.
Caption: Mechanism of GSK-LSD1 action in leukemia cells.
Caption: General workflow for in vitro studies.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of GSK-LSD1 on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, THP-1)[9]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of GSK-LSD1 in complete medium.
-
Add 100 µL of the GSK-LSD1 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 6 days).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 2: Flow Cytometry for Differentiation Markers
Objective: To assess the induction of myeloid differentiation by GSK-LSD1.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD11b and CD86
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GSK-LSD1 or vehicle control for the desired time.
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Add the anti-CD11b, anti-CD86, or isotype control antibodies to the cell suspension.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer to determine the percentage of cells expressing the differentiation markers.[2][9]
Protocol 3: Western Blot for Protein Expression
Objective: To analyze changes in protein expression levels following GSK-LSD1 treatment.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against LSD1, H3K4me2, PU.1, C/EBPα)[10]
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with GSK-LSD1 as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Combination Therapies
The anti-leukemic activity of GSK-LSD1 can be enhanced when used in combination with other agents.
-
All-Trans Retinoic Acid (ATRA): Combination with ATRA has been shown to have synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines.[1] This combination may expand the therapeutic potential of ATRA to non-APL AML subtypes.[1]
-
GSK3 Inhibitors: The combination of GSK-LSD1 with a GSK3 inhibitor (e.g., LY2090314) has been shown to induce differentiation in AML cells by reducing the activity of the WNT signaling pathway.[13]
Conclusion
This compound is a powerful research tool for investigating the epigenetic regulation of leukemia. Its ability to induce differentiation and inhibit the proliferation of leukemia cells, both as a single agent and in combination with other drugs, highlights the therapeutic potential of targeting LSD1 in AML. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the role of LSD1 in leukemia and to explore novel therapeutic strategies.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. rarecancernews.com [rarecancernews.com]
In Vivo Delivery of GSK-LSD1 Dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of GSK-LSD1 Dihydrochloride, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information compiled herein is intended to guide researchers in designing and executing animal studies to evaluate the therapeutic potential of this compound in various disease models.
Introduction
GSK-LSD1 is a critical tool for studying the biological functions of LSD1, an enzyme implicated in various pathologies, including cancer and neurological disorders.[1][2] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[2] Inhibition of LSD1 has shown promise in preclinical models by inducing differentiation, inhibiting proliferation, and stimulating anti-tumor immunity.[3][4] This document outlines established methods for the preparation and administration of this compound for in vivo studies.
Data Presentation: In Vivo Administration of GSK-LSD1
The following tables summarize quantitative data from various preclinical studies involving the in vivo administration of GSK-LSD1.
Table 1: Summary of In Vivo Efficacy Studies
| Disease Model | Animal Model | GSK-LSD1 Dose & Route | Treatment Schedule | Key Findings |
| Autism Spectrum Disorder | Shank3+/ΔC Mice | 5 mg/kg, Intraperitoneal (i.p.) | Once daily for 3 consecutive days | Normalized H3K4me2 levels in the prefrontal cortex; improved sociability.[5] |
| Acute Myeloid Leukemia (AML) | MLL-AF9 Mouse Model | 0.5 mg/kg, Route not specified | Daily for 14 days | Reduced leukemia burden in bone marrow, peripheral blood, and spleen; significantly improved survival.[6] |
| Sickle Cell Disease | SCD Mice | 1 mg/g body weight per day, Route not specified | Daily for 4 weeks | Increased percentage of fetal hemoglobin-high cells (F cells) and γ-globin mRNA expression.[7] |
| Glioblastoma | Orthotopic Xenograft Mouse Model | Dose not specified | Long-term treatment | Delayed reduction in tumor burden.[8] |
| Small Cell Lung Cancer (SCLC) | Mouse Xenograft Model | 1.5 mg/kg (for GSK2879552, a similar LSD1 inhibitor) | Not specified | Over 80% tumor growth inhibition.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on methodologies reported for studies in mouse models of autism.[5]
Materials:
-
This compound
-
Sterile Water for Injection or sterile deionized water
-
Sterile 0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in sterile water to create a stock solution. The concentration of the stock solution should be determined based on the final desired dosing volume and concentration. Note: The solubility of this compound in aqueous solutions should be considered.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL).
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
-
Administration:
-
Administer the prepared GSK-LSD1 solution to the mice via intraperitoneal (i.p.) injection.
-
A vehicle control group should be administered sterile saline.
-
Protocol 2: Formulation of GSK-LSD1 for In Vivo Administration using Co-solvents
For compounds with limited aqueous solubility, a co-solvent system can be employed. The following are example formulations that can be adapted for GSK-LSD1.[6][10]
Formulation A: DMSO/PEG300/Tween-80/Saline
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline solution
Procedure:
-
Prepare a stock solution of GSK-LSD1 in DMSO.
-
To prepare the final formulation, sequentially add the components in the following volumetric ratio: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Ensure the solution is clear and homogenous by mixing thoroughly after the addition of each component. This formulation can achieve a GSK-LSD1 concentration of at least 2.08 mg/mL.[10]
Formulation B: DMSO/Corn Oil
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of GSK-LSD1 in DMSO.
-
For the final formulation, mix 10% of the DMSO stock solution with 90% corn oil.[6][10]
-
Mix thoroughly until a clear solution is obtained. This method is suitable for subcutaneous or oral administration but should be used with caution for long-term studies.[10]
Visualizations
Signaling Pathway
Caption: GSK-LSD1 inhibits LSD1, leading to altered gene expression and modulation of oncogenic signaling pathways.
Experimental Workflow
Caption: A generalized workflow for in vivo studies using GSK-LSD1.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Demethylase | 2102933-95-7 | Invivochem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 9. | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to GSK-LSD1 Dihydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for analyzing cellular responses to treatment with GSK-LSD1 Dihydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic regulator involved in hematopoiesis and is frequently overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2] Inhibition of LSD1 with GSK-LSD1 has been shown to induce differentiation, inhibit proliferation, and trigger apoptosis in cancer cells.[1] Flow cytometry is an indispensable tool for quantifying these effects at the single-cell level. This application note outlines methods for assessing changes in cell surface marker expression (immunophenotyping), apoptosis, and cell cycle distribution following GSK-LSD1 treatment.
Mechanism of Action of GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone-modifying enzyme that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[1][3] By removing these marks, LSD1 contributes to the repression of target genes. In certain cancers like AML, LSD1 helps maintain an undifferentiated state.[1][4] GSK-LSD1 is a selective, irreversible inhibitor of LSD1 with an IC50 of 16 nM.[5][6] By inactivating LSD1, GSK-LSD1 prevents the demethylation of H3K4, leading to the re-expression of silenced genes, which can in turn drive cellular differentiation and apoptosis.[1][7]
Experimental Workflow
The general workflow for analyzing cellular responses to GSK-LSD1 involves cell culture, drug treatment, cell harvesting, staining with specific fluorescent reagents, and subsequent analysis using a flow cytometer.
Detailed Experimental Protocols
These protocols are optimized for AML cell lines (e.g., THP-1) grown in suspension. Modifications may be required for other cell types.
3.1. Cell Culture and GSK-LSD1 Treatment
-
Cell Seeding: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells at a density of 0.5 x 10⁶ cells/mL in appropriate culture plates.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to create working solutions.
-
Treatment: Add the desired final concentrations of GSK-LSD1 (e.g., 0, 10, 50, 100, 500 nM) to the cells. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). Inhibition of LSD1 has been shown to induce markers of differentiation after 3 days of treatment.[1]
3.2. Protocol 1: Immunophenotyping for Differentiation Markers This protocol is used to detect changes in cell surface proteins, such as the myeloid differentiation markers CD11b and CD86.[8]
-
Harvest Cells: Transfer cell suspensions to 5 mL polystyrene tubes. Centrifuge at 300 x g for 5 minutes.
-
Wash: Discard the supernatant and wash the cell pellet with 2 mL of cold PBS containing 1% BSA (FACS Buffer). Centrifuge again and discard the supernatant.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer. Add fluorescently conjugated antibodies (e.g., PE-conjugated anti-CD86, FITC-conjugated anti-CD11b) at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Final Wash: Add 2 mL of FACS Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of FACS Buffer. Analyze on a flow cytometer immediately.
3.3. Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]
-
Harvest Cells: Collect cells, including any non-adherent cells from the supernatant, into 5 mL polystyrene tubes. Centrifuge at 300 x g for 5 minutes.
-
Wash: Gently wash the cells once with 2 mL of cold PBS. Centrifuge and discard the supernatant.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.
-
Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within one hour.[9]
3.4. Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) This protocol measures DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Harvest Cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash: Wash the cell pellet with 2 mL of cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 2 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Acquisition: Analyze on a flow cytometer using a linear scale for the PI signal.
Data Presentation and Interpretation
Quantitative data from flow cytometry should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of GSK-LSD1 on Myeloid Differentiation Marker Expression in THP-1 Cells (72h Treatment)
| GSK-LSD1 Conc. (nM) | % CD86 Positive Cells | % CD11b Positive Cells |
|---|---|---|
| 0 (Vehicle) | 5.2 ± 0.8 | 8.1 ± 1.1 |
| 10 | 15.6 ± 1.5 | 22.4 ± 2.3 |
| 50 | 38.9 ± 3.1 | 45.7 ± 4.0 |
| 100 | 62.3 ± 4.5 | 70.1 ± 5.2 |
| 500 | 65.1 ± 3.9 | 72.5 ± 4.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Apoptosis Induction by GSK-LSD1 in THP-1 Cells (48h Treatment)
| GSK-LSD1 Conc. (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | 94.1 ± 1.2 | 3.5 ± 0.5 | 2.4 ± 0.4 |
| 10 | 90.5 ± 2.1 | 6.8 ± 0.9 | 2.7 ± 0.6 |
| 50 | 75.3 ± 3.5 | 18.2 ± 2.2 | 6.5 ± 1.0 |
| 100 | 58.9 ± 4.1 | 29.8 ± 3.0 | 11.3 ± 1.5 |
| 500 | 40.2 ± 5.0 | 35.1 ± 3.8 | 24.7 ± 2.9 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Cell Cycle Distribution in THP-1 Cells after GSK-LSD1 Treatment (48h Treatment)
| GSK-LSD1 Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | 45.2 ± 2.5 | 38.1 ± 1.9 | 16.7 ± 1.1 |
| 10 | 48.9 ± 2.8 | 35.5 ± 2.0 | 15.6 ± 1.3 |
| 50 | 55.7 ± 3.1 | 29.8 ± 2.4 | 14.5 ± 1.5 |
| 100 | 68.3 ± 3.9 | 20.1 ± 1.8 | 11.6 ± 1.2 |
| 500 | 70.1 ± 4.2 | 18.5 ± 2.1 | 11.4 ± 1.4 |
Data are presented as mean ± standard deviation (n=3). Note: Some studies have reported minimal to no effect of LSD1 inhibitors on cell cycle distribution in certain cell lines.[11] The effect can be cell-type specific.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing GSK-LSD1 Dihydrochloride working concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of GSK-LSD1 dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a histone demethylase that primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. By irreversibly inhibiting LSD1, GSK-LSD1 prevents the demethylation of these histone marks, resulting in changes in gene expression and subsequent cellular effects such as the induction of autophagy and inhibition of cancer cell proliferation.
2. What is the IC50 of this compound?
The reported IC50 value for this compound is 16 nM in cell-free assays. It exhibits high selectivity, being over 1000-fold more selective for LSD1 than for other related flavin adenine dinucleotide (FAD)-utilizing enzymes like LSD2, MAO-A, and MAO-B.
3. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. For a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/ml; however, it is not recommended to store aqueous solutions for more than one day.
4. What is a typical working concentration for cell culture experiments?
The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. However, a general starting point for many cancer cell lines is in the low nanomolar to low micromolar range. The average EC50 for inducing gene expression changes and inhibiting cancer cell growth is often below 5 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
5. How long should I treat my cells with this compound?
The incubation time will depend on the biological question being addressed. For observing changes in histone methylation, a shorter treatment of 24 to 48 hours may be sufficient. For assessing effects on cell proliferation or differentiation, longer incubation times of 3 to 10 days may be necessary. The biological effects of LSD1 inhibition may take time to become fully apparent.
6. I am not seeing the expected effect. What are some common troubleshooting steps?
-
Confirm Compound Activity: Ensure the this compound is active. If possible, test it in a positive control cell line known to be sensitive to LSD1 inhibition.
-
Check for Solubility Issues: Visually inspect your media containing the inhibitor for any precipitation. If solubility is a concern, consider using a fresh dilution from your stock or preparing the working solution in a different manner.
-
Optimize Concentration and Treatment Time: Perform a thorough dose-response and time-course experiment to identify the optimal conditions for your cell line and assay.
-
Verify Target Engagement: Use Western blotting to check for an increase in H3K4me2 levels, a direct downstream marker of LSD1 inhibition.
-
Consider Cell Line Sensitivity: Not all cell lines are equally sensitive to LSD1 inhibition. Research the literature to see if your cell line has been previously tested with LSD1 inhibitors.
-
Evaluate Off-Target Effects: While GSK-LSD1 is highly selective, at very high concentrations, off-target effects can occur. It is good practice to use the lowest effective concentration determined from your dose-response curve.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (in vitro) | 16 nM | Cell-free assay | |
| Average EC50 (Gene Expression) | < 5 nM | Various cancer cell lines | |
| Average EC50 (Cell Growth) | < 5 nM | Various cancer cell lines | |
| Working Concentration Range | 1 nM - 10 µM | Various (e.g., A549, U2OS, AML cell lines) | |
| Incubation Time Range | 1 hour - 10 days | Various |
Experimental Protocols
Protocol for Determining Optimal Working Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72, 96 hours).
-
Viability Assay: At each time point, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results as a dose-response curve and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol for Verifying Target Engagement by Western Blot
-
Cell Treatment: Treat your cells with the determined optimal concentration of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal. An increase in the H3K4me2/Total H3 ratio in the GSK-LSD1-treated samples compared to the control indicates successful target engagement.
Visualizations
Caption: GSK-LSD1 signaling pathway.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting decision tree.
Potential off-target effects of GSK-LSD1 Dihydrochloride
Welcome to the technical support center for GSK-LSD1 Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective LSD1 inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential off-target effects to help you anticipate and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during the handling and use of this compound.
Q1: My this compound will not dissolve. What should I do?
A1: this compound solubility can be influenced by the solvent and its quality. Here are some troubleshooting steps:
-
Solvent Choice: this compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, preparing a concentrated stock in sterile DMSO is recommended.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water in your DMSO can significantly reduce the solubility of many compounds, including this compound. Always use fresh, high-quality, anhydrous DMSO and store it properly with the cap tightly sealed.
-
Proper Dissolution Technique: To prepare a stock solution, add the solvent to the vial of pre-weighed compound and vortex or sonicate until the solid is completely dissolved. Gentle warming can also aid dissolution, but be cautious of potential compound degradation at elevated temperatures.
-
Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?
A2: A lack of activity in a cell-based assay can stem from several factors, from compound handling to the biological context of your experiment.
-
Compound Inactivity:
-
Improper Storage: Ensure the compound has been stored correctly at -20°C as a solid and protected from light and moisture.[2]
-
Degradation of Stock Solution: Repeated freeze-thaw cycles can lead to compound degradation. Use freshly thawed aliquots for each experiment.
-
-
Experimental Conditions:
-
Cell Line Sensitivity: Not all cell lines are sensitive to LSD1 inhibition.[3] The anti-proliferative effects of LSD1 inhibitors are often cytostatic rather than cytotoxic, leading to a reduction in cell growth rate rather than widespread cell death.[4] Confirm that your cell line of interest expresses LSD1 and is dependent on its activity for the phenotype you are measuring.
-
Assay Duration: The effects of LSD1 inhibition on cell proliferation and gene expression can be time-dependent. For proliferation assays, an incubation period of 6 to 10 days may be necessary to observe a significant effect.[5]
-
Target Engagement: Confirm that GSK-LSD1 is engaging with its target in your cells. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.
-
-
Biological Factors:
-
Cellular Efflux: Overexpression of efflux pumps like P-glycoprotein in your cell line could be actively removing the compound from the cells, preventing it from reaching its target.
-
Presence of Scaffolding Partners: The activity of LSD1 is often dependent on its interaction with co-repressor complexes like CoREST.[4] The absence or low expression of these partners in your cell model could diminish the effect of LSD1 inhibition.
-
Troubleshooting Workflow for Lack of Activity
Q3: I am observing unexpected or off-target effects in my experiment. What could be the cause?
A3: While GSK-LSD1 is highly selective for LSD1 over other FAD-dependent amine oxidases, off-target effects can occur, especially at higher concentrations.
-
Known Off-Target Activities: At a concentration of 10 µM, GSK-LSD1 has shown some activity against the 5-HT1A receptor (49% inhibition), the 5-HT transporter (74% inhibition), and the dopamine transporter (39% inhibition) in a CEREP ExpresSProfile screen.[6] If your experimental system involves these pathways, consider these potential off-target effects in your data interpretation.
-
Concentration-Dependence: Off-target effects are more likely to be observed at higher concentrations. It is crucial to use the lowest effective concentration of GSK-LSD1 to minimize the risk of off-target activities. The average EC50 for growth inhibition in sensitive cancer cell lines is less than 5 nM.[2][6]
-
Irreversible Inhibition: GSK-LSD1 is an irreversible inhibitor.[2] This means that even after the compound is removed from the medium, its inhibitory effect on the target will persist. This can sometimes be misinterpreted as a non-specific toxic effect.
Quantitative Data on Off-Target Effects
The following tables summarize the known selectivity and off-target profile of this compound.
Table 1: Selectivity Profile against FAD-Dependent Enzymes
| Target | IC50 (nM) | Selectivity vs. LSD1 | Reference |
| LSD1 | 16 | - | [7] |
| LSD2 | >16,000 | >1000-fold | [7] |
| MAO-A | >16,000 | >1000-fold | [7] |
| MAO-B | >16,000 | >1000-fold | [7] |
Table 2: CEREP ExpresSProfile Selectivity Data (at 10 µM)
| Target | % Inhibition | Reference |
| 5-HT1A Receptor | 49% | [6] |
| 5-HT Transporter | 74% | [6] |
| Dopamine Transporter | 39% | [6] |
Note: No significant activity was observed against 55 other human recombinant receptors in the CEREP ExpresSProfile.[6]
Signaling Pathways and Potential Off-Target Interactions
The known off-target activities of GSK-LSD1 at high concentrations suggest potential interactions with serotonergic and dopaminergic signaling pathways.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the use of this compound.
Protocol 1: LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
This compound
-
384-well black plates
-
Plate reader with fluorescence capabilities (Ex/Em = 530/590 nm for Amplex® Red)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant LSD1 to the desired concentration in assay buffer.
-
Prepare a substrate mix containing the H3K4me2 peptide, HRP, and Amplex® Red in assay buffer.
-
-
Assay Reaction:
-
Add 5 µL of the GSK-LSD1 dilution or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the diluted LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
-
Detection:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of GSK-LSD1 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that GSK-LSD1 is binding to LSD1 within the cellular environment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Western blotting reagents and antibodies against LSD1 and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to pellet aggregated proteins.
-
Transfer the supernatant (containing soluble proteins) to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using antibodies against LSD1 and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LSD1 and the loading control.
-
Plot the normalized LSD1 band intensity against the temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the GSK-LSD1-treated samples indicates target engagement.
-
CETSA Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
GSK-LSD1 Dihydrochloride stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK-LSD1 Dihydrochloride. It includes detailed stability and storage data, troubleshooting guides for common experimental issues, and comprehensive protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 4°C.[2] The compound is shipped at ambient temperature and is stable for several weeks under these conditions.[3] It is important to keep the container tightly sealed and protected from light.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and water.[4][5] For stock solutions, it is recommended to use fresh, high-quality DMSO.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, especially in aqueous solutions or if the solubility limit is exceeded. If you observe precipitation in your stock solution, gentle warming and/or sonication may help to redissolve the compound.[3] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[4]
Q4: I am observing unexpected or off-target effects in my experiment. Could this be related to the stability of this compound?
While GSK-LSD1 is a potent and selective inhibitor of LSD1, off-target effects can occur.[5] Degradation of the compound is a possibility if not stored correctly, which could lead to altered activity. Ensure that the compound and its solutions have been stored according to the recommendations. If you suspect degradation, it is best to use a fresh vial of the compound. Some studies have noted that certain LSD1 inhibitors can have off-target effects on other amine oxidases or cellular processes, so careful experimental design and use of appropriate controls are crucial.[6]
Stability and Storage Data
Proper handling and storage are critical for maintaining the integrity and activity of this compound. The following tables summarize the recommended conditions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | ≥ 4 years[1][7] | Keep tightly sealed and protected from light. |
| Short-term | 4°C | Days to weeks[2] | Keep tightly sealed. |
| Shipping | Ambient | Several weeks[3] | Non-hazardous chemical. |
Table 2: Storage of this compound Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | 1 month[2] | Aliquot to avoid freeze-thaw cycles. Use fresh DMSO.[2] |
| DMSO | -80°C | 6 months[2] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer (e.g., PBS) | 4°C | ≤ 1 day[6] | Not recommended for long-term storage. |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 62.5 mg/mL (216.08 mM) | [7] |
| Water | 28.92 mg/mL (100 mM) | [4][5] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Ethanol | ~0.1 mg/mL | [6] |
| DMF | ~1 mg/mL | [6] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Inconsistent or weaker than expected inhibition of LSD1 activity.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions of both the solid compound and the stock solution. If they have not been stored as recommended, the compound may have degraded. Prepare a fresh stock solution from a new vial of this compound.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Step: Double-check all calculations for preparing the stock and working solutions. Ensure that the molecular weight used for calculations is correct for the dihydrochloride form (289.24 g/mol ).
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting Step: Optimize the incubation time and concentration of this compound for your specific cell line or experimental system. The IC50 for LSD1 inhibition is in the low nanomolar range (around 16 nM), but higher concentrations may be needed in cellular assays to observe a phenotypic effect.
-
Issue 2: Precipitation of the compound in cell culture media.
-
Possible Cause 1: Low Solubility in Aqueous Media.
-
Troubleshooting Step: Although soluble in aqueous solutions, high concentrations can lead to precipitation. When diluting your DMSO stock solution into your cell culture media, ensure that the final DMSO concentration is low (typically ≤ 0.5%) and that the final concentration of this compound does not exceed its solubility limit in the media. Prepare the working solution immediately before adding it to the cells.
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Step: Some components of cell culture media or serum may interact with the compound and reduce its solubility. Consider using a serum-free medium for the initial treatment period if your experimental design allows.
-
Issue 3: Observed cytotoxicity or unexpected cellular phenotypes.
-
Possible Cause 1: Off-target Effects.
-
Troubleshooting Step: While highly selective for LSD1 over other amine oxidases, at higher concentrations, off-target effects cannot be completely ruled out.[5] It is crucial to include proper controls in your experiment, such as a structurally distinct LSD1 inhibitor or a negative control compound. Performing a dose-response experiment will help determine the optimal concentration that inhibits LSD1 without causing significant off-target toxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined. Include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Experimental Protocols
Protocol 1: General Protocol for Cell-Based Assays
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
-
Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
After the incubation period, proceed with your downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target engagement (e.g., H3K4me2 levels), or other relevant phenotypic assays.
-
Protocol 2: Western Blotting for LSD1 Target Engagement
-
Cell Lysis:
-
Following treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a known LSD1 substrate, such as di-methylated histone H3 at lysine 4 (H3K4me2), overnight at 4°C. Also, probe for total H3 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system. A decrease in the H3K4me2 signal relative to total H3 and the loading control indicates successful inhibition of LSD1 by this compound.
-
Visualizations
Caption: Signaling pathways affected by the inhibition of LSD1 with this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting GSK-LSD1 Dihydrochloride experimental results
Welcome to the technical support center for GSK-LSD1 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By irreversibly inactivating LSD1, GSK-LSD1 leads to an increase in H3K4 methylation, which in turn alters gene expression, inducing differentiation and inhibiting the proliferation of various cancer cell lines.[4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for LSD1, with over 1,000-fold greater potency against LSD1 compared to other closely related FAD-dependent enzymes such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[2][3][6] However, at higher concentrations (10 µM), some off-target activity has been observed against the 5-HT transporter (74% inhibition), 5-HT1A (49% inhibition), and the dopamine transporter (39% inhibition).[7]
Q3: How should I store this compound?
A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[8] For stock solutions, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound has good solubility in several common laboratory solvents. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.[6]
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect (e.g., no change in cell proliferation or target gene expression).
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (stock solution). Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time.
-
Solution: The effective concentration of GSK-LSD1 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The average EC50 for growth inhibition in many cancer cell lines is <5 nM.[6][7][8] Also, consider extending the incubation time, as some effects of LSD1 inhibition may take 48-72 hours or longer to become apparent.[4]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Not all cell lines are equally sensitive to LSD1 inhibition. Confirm that your cell line of interest expresses LSD1. You may want to include a sensitive cell line as a positive control in your experiments.
-
-
Possible Cause 4: Issues with Experimental Readout.
-
Solution: Verify the functionality of your assay. For example, if you are performing a Western blot for H3K4me2, ensure your antibody is specific and validated. Include appropriate positive and negative controls.
-
Problem 2: I am observing cell death at concentrations where I expect to see cytostatic effects.
-
Possible Cause 1: Off-Target Effects.
-
Solution: While GSK-LSD1 is highly selective, at higher concentrations, off-target effects can occur.[7] Try to use the lowest effective concentration determined from your dose-response studies. Consider using a structurally different LSD1 inhibitor as a control to confirm that the observed phenotype is due to LSD1 inhibition.
-
-
Possible Cause 2: Cell Line-Specific Toxicity.
-
Solution: Some cell lines may be particularly sensitive to the downstream effects of LSD1 inhibition, leading to apoptosis. You can investigate this by performing assays for markers of apoptosis, such as caspase-3/7 activation.[5]
-
Problem 3: I am having trouble dissolving this compound or it is precipitating out of solution.
-
Possible Cause 1: Incorrect Solvent or Solvent Quality.
-
Solution: Use high-quality, anhydrous DMSO to prepare your initial stock solution.[6] For aqueous solutions, ensure the final concentration does not exceed the solubility limit in your chosen buffer (e.g., ~10 mg/mL in PBS, pH 7.2).[8] When preparing formulations for in vivo studies, follow the recommended solvent mixtures carefully.[6]
-
-
Possible Cause 2: Temperature Effects.
-
Solution: Ensure the compound is fully dissolved at room temperature before making further dilutions. If precipitation occurs in your final culture medium, you may need to decrease the final concentration or the percentage of the organic solvent. It is recommended that aqueous solutions not be stored for more than one day.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1 enzyme inhibition) | 16 nM | Cell-free assay | [2][3][6] |
| EC50 (Cancer cell growth inhibition) | < 5 nM (average) | Various cancer cell lines | [6][7][8] |
| EC50 (BrdU incorporation, MOLM-13) | 1.9 ± 0.9 nM | MOLM-13 | [5] |
| Solubility in DMSO | ≥ 62.5 mg/mL (216.08 mM) | - | [2] |
| Solubility in Water | 28.92 mg/mL (100 mM) | - | [3] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | - | [8] |
| Storage (Solid) | -20°C (≥ 4 years) | - | [8] |
| Storage (Stock Solution in DMSO) | -80°C (1 year) | - |
Experimental Protocols
Cell Viability Assay (Example using a luminescence-based readout)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to perform a wide range of concentrations (e.g., from 0.1 nM to 10 µM) for the initial dose-response curve. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK-LSD1 or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours). The optimal incubation time may vary depending on the cell line and the specific research question.
-
Readout: On the day of analysis, allow the plate to equilibrate to room temperature. Add a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard laboratory protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Load equal amounts of histone extracts onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control, such as total Histone H3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: GSK-LSD1 Dihydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-LSD1 Dihydrochloride (GSK2879552) in in vivo experiments. The information provided is intended to help minimize and manage potential toxicities associated with this compound.
Troubleshooting Guide: Managing In Vivo Toxicities
This guide addresses specific adverse events that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Thrombocytopenia (Low Platelet Count) | On-target effect of LSD1 inhibition.[1] | - Monitor platelet counts regularly via complete blood count (CBC). - Consider dose reduction or modification of the dosing schedule. - In case of severe thrombocytopenia, interruption of treatment may be necessary. |
| Neutropenia (Low Neutrophil Count) | Hematologic toxicity associated with GSK2879552.[2] | - Perform regular CBC with differential to monitor neutrophil levels. - Implement dose reduction or interruption for severe neutropenia. - Consider co-administration of supportive care agents like G-CSF, following appropriate institutional guidelines. |
| General Hematologic Toxicities (e.g., Myelofibrosis) | On-target or off-target effects of LSD1 inhibition on hematopoiesis.[2] | - Conduct baseline and periodic hematopathology assessments of bone marrow and peripheral blood. - If signs of myelofibrosis or other severe hematologic abnormalities are observed, consider discontinuing the study or reducing the dose. |
| Neurological Symptoms (e.g., Encephalopathy) | A potential, though possibly compound-specific, severe toxicity.[3] | - Monitor animals for any changes in behavior, coordination, or consciousness. - If neurological symptoms appear, immediately discontinue treatment and provide supportive care. - This is a severe adverse event and may necessitate termination of the experiment. |
| Testicular Atrophy or Dysfunction | Potential class-effect toxicity of LSD1 inhibitors.[4] | - For long-term studies, consider including endpoints for reproductive organ toxicity. - Histopathological examination of the testes at the end of the study is recommended. |
| Lack of Efficacy at Tolerated Doses | Insufficient target engagement or tumor resistance. | - Consider combination therapy to enhance anti-tumor activity. Synergistic effects have been reported with all-trans retinoic acid (ATRA) in AML models.[2][5][6] - Evaluate target engagement through pharmacodynamic biomarker analysis in tumor and surrogate tissues. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in vivo?
A1: Preclinical studies in rats and dogs, as well as clinical trials, have identified several key toxicities. The most frequently reported are hematologic, including thrombocytopenia, neutropenia, and myelofibrosis.[2] Lymphoid necrosis and congestion in lymphoid organs have also been noted.[2] In a clinical trial for small cell lung cancer (SCLC), cases of severe encephalopathy were observed, although this may be a compound-specific effect.[3]
Q2: Is thrombocytopenia an expected side effect of this compound?
A2: Yes, thrombocytopenia is considered an on-target effect of GSK2879552.[1] LSD1 plays a role in hematopoiesis, and its inhibition can impact platelet production. Careful monitoring of platelet counts throughout your experiment is crucial.
Q3: Are there any strategies to mitigate the toxicity of this compound while maintaining efficacy?
A3: Combination therapy is a promising approach. Combining GSK2879552 with other agents can allow for synergistic anti-tumor effects, potentially at lower, less toxic doses of each compound. For example, synergistic effects have been observed with all-trans retinoic acid (ATRA) in acute myeloid leukemia (AML) models, enhancing differentiation and cytotoxicity.[2][5][6] Another strategy explored with other LSD1 inhibitors is co-treatment with pan-HDAC inhibitors, which has shown improved survival in AML models without observed toxicity.[2]
Q4: What should I do if I observe neurological side effects in my animal models?
A4: The appearance of neurological symptoms is a serious concern. Although reported as a possible compound-specific effect in a clinical trial, any signs of encephalopathy or other neurological impairment in your animal models should lead to the immediate cessation of this compound administration.[3] Provide supportive care as per your institution's veterinary guidelines.
Q5: Has this compound been discontinued for clinical development?
A5: Yes, the clinical development of GSK2879552 was terminated for AML, myelodysplastic syndromes (MDS), and SCLC because the overall risk-benefit profile was not considered favorable.[3][5]
Quantitative Toxicity Data Summary
| Toxicity Endpoint | Species | Findings | Reference |
| 28-Day Toxicology Studies | Rat, Dog | Severe but reversible toxicities including thrombocytopenia, neutropenia, myelofibrosis, and lymphoid necrosis. | [2] |
| Clinical Trial (AML/MDS) | Human | Treatment-related Grade 3/4 thrombocytopenia in 4/8 patients; treatment-related hemorrhage in 5/24 patients. | [1] |
| Clinical Trial (SCLC) | Human | 10% Grade 3/4 encephalopathy, including one Grade 5 (fatal) case. | [3] |
Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring for Hematologic Toxicity
-
Animal Model: Use an appropriate rodent or non-rodent model for your study.
-
Drug Formulation: this compound can be formulated for oral administration as a homogeneous suspension in a vehicle such as 0.5% w/v carboxymethylcellulose sodium (CMC-Na).[7]
-
Administration: Administer the formulated compound via oral gavage at the desired dose and schedule.
-
Baseline Monitoring: Prior to the first dose, collect peripheral blood from all animals to establish baseline complete blood counts (CBC), including platelet and neutrophil counts.
-
On-Study Monitoring:
-
Collect peripheral blood at regular intervals (e.g., weekly) for CBC analysis.
-
Observe animals daily for any clinical signs of toxicity, such as bleeding, lethargy, or signs of infection.
-
Protocol 2: Assessment of Neurological Toxicity
-
Animal Model: As per your primary study design.
-
Behavioral Monitoring:
-
Establish a baseline of normal behavior for each animal before starting treatment.
-
Perform and record daily observations using a standardized scoring system for neurological function. This should include assessments of gait, posture, activity level, and any signs of seizures or ataxia.
-
-
Intervention: If any significant neurological abnormalities are observed, immediately cease dosing with this compound.
-
Histopathology: At the end of the study, or if an animal is euthanized due to severe neurological signs, perfuse the animal and collect the brain for neuropathological examination.
Visualizations
Caption: LSD1-mediated gene repression pathway and the inhibitory action of GSK-LSD1.
Caption: Troubleshooting workflow for managing in vivo toxicity of GSK-LSD1.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Navigating the Nuances of GSK-LSD1 Dihydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
GSK-LSD1 Dihydrochloride is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. Its ability to modulate gene expression by preventing the demethylation of histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9) makes it a valuable tool in epigenetic research and a promising candidate for cancer therapy. However, like any powerful research tool, its application can sometimes yield unexpected results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. It works by covalently binding to the FAD cofactor in the active site of LSD1, thereby preventing it from demethylating its primary substrates, mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[3]. Inhibition of LSD1 leads to an accumulation of these methylation marks, which in turn alters gene expression, often leading to the suppression of oncogenic pathways and the induction of cell differentiation[4][5].
Q2: What are the typical IC50 and EC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for GSK-LSD1 against LSD1 is approximately 16 nM[1][2]. The half-maximal effective concentration (EC50) for inhibiting cancer cell line growth and inducing gene expression changes is typically in the low nanomolar range, often less than 5 nM[2]. However, these values can vary depending on the cell line and experimental conditions.
Q3: Is GSK-LSD1 selective for LSD1?
Yes, GSK-LSD1 is highly selective for LSD1. It exhibits over 1000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B)[2]. At higher concentrations (e.g., 10 µM), some minor off-target activity on the 5-HT transporter and dopamine transporter has been observed[2].
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO (up to 25 mg/mL) and PBS (pH 7.2) (up to 10 mg/mL)[6][7]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to use fresh DMSO as moisture can reduce solubility[8]. Aqueous solutions are not recommended for storage for more than one day[7]. For long-term storage, the solid compound should be stored at -20°C.
Troubleshooting Guide
Unexpected Result 1: Lack of Expected Anti-proliferative Effect
Problem: You are treating a cancer cell line with GSK-LSD1, but you do not observe the expected decrease in cell viability or proliferation.
Possible Causes & Solutions:
-
Intrinsic Resistance: Not all cell lines are equally sensitive to LSD1 inhibition.
-
Cell Line Phenotype: Small cell lung cancer (SCLC) cell lines with a mesenchymal-like phenotype, characterized by high expression of Vimentin and ZEB1 and low expression of neuroendocrine markers like ASCL1 and GRP, tend to be intrinsically resistant to LSD1 inhibitors[9].
-
Solution: Before starting your experiment, characterize the phenotype of your cell line. If you suspect intrinsic resistance, consider using a sensitive cell line as a positive control.
-
-
Acquired Resistance: Prolonged exposure to GSK-LSD1 can lead to the development of resistance.
-
Mechanism: This can occur through epigenetic reprogramming, leading to a TEAD4-driven mesenchymal-like state.
-
Solution: If you are developing a resistant cell line model, this is an expected outcome. For standard experiments, use cells with a low passage number and avoid continuous long-term culture with the inhibitor.
-
-
Suboptimal Compound Concentration or Stability:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Ensure that your stock solution is properly prepared and stored, and that the compound is stable in your cell culture medium for the duration of the experiment. Some sources suggest that certain LSD1 inhibitors can be unstable in aqueous solutions over time[10].
-
-
Incorrect Assessment of Cell Viability:
-
Solution: LSD1 inhibition often leads to a cytostatic effect (cell cycle arrest) rather than immediate cytotoxicity[5]. Use assays that can distinguish between these effects, such as cell cycle analysis (e.g., propidium iodide staining) or proliferation assays that measure DNA synthesis (e.g., BrdU incorporation)[5].
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Unexpected Result 2: Paradoxical Gene Upregulation
Problem: You are treating cells with GSK-LSD1 and observe the upregulation of genes that you expected to be repressed.
Possible Causes & Solutions:
-
Indirect Effects: The primary effect of LSD1 inhibition is the increase in H3K4me2 at gene promoters, which is generally associated with transcriptional activation[4][11]. The observed upregulation is likely a direct consequence of this.
-
Solution: This is an expected outcome for many genes. To confirm that the gene upregulation is a direct effect of LSD1 inhibition, perform a ChIP-seq analysis to check for increased H3K4me2 at the promoter of the upregulated gene.
-
-
Complex Regulatory Networks: Gene expression is regulated by a complex interplay of factors.
-
Solution: Consider the broader regulatory network. LSD1 inhibition might upregulate a transcription factor that, in turn, activates other genes. A comprehensive transcriptomic analysis (RNA-seq) can help to uncover these secondary effects.
-
-
Cell-Context Dependent Effects: The function of LSD1 can be context-dependent.
-
Solution: The specific set of genes regulated by LSD1 can vary between different cell types. Compare your results with published data from similar cellular contexts.
-
Experimental Protocol: Chromatin Immunoprecipitation (ChIP-Seq)
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K4me2 or H3K9me2).
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment for the histone mark.
Unexpected Result 3: Inconsistent Histone Methylation Changes
Problem: You are not observing the expected global increase in H3K4me2 or you see unexpected changes in H3K9me2 after GSK-LSD1 treatment.
Possible Causes & Solutions:
-
Locus-Specific Effects: The effect of LSD1 inhibition on histone methylation is not always uniform across the entire genome.
-
Solution: Instead of relying solely on Western blotting for global changes, use ChIP-seq to analyze histone methylation at specific gene loci. Some studies have shown that while global levels of H3K4me2 may not change significantly, there are clear increases at specific gene promoters[12].
-
-
Dynamic Nature of Histone Marks: Histone methylation is a dynamic process involving both methyltransferases and demethylases.
-
Solution: Consider the kinetics of histone mark changes. Perform a time-course experiment to capture the dynamic changes in H3K4me2 and H3K9me2 after GSK-LSD1 treatment.
-
-
Cell-Type Specificity: The impact of LSD1 on H3K9me2 can be cell-type specific.
-
Solution: While LSD1 primarily targets H3K4me2, its activity on H3K9me2 can be dependent on the cellular context and the protein complexes it interacts with. Review literature specific to your cell type to understand the expected effects on H3K9me2.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (LSD1 enzyme) | 16 nM | In vitro biochemical assay | [1][2] |
| EC50 (Cell Growth) | < 5 nM (average) | Various cancer cell lines | [2] |
| EC50 (Gene Expression) | < 5 nM (average) | Various cancer cell lines | [2] |
| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | In vitro biochemical assays | [2] |
| Solubility (DMSO) | ≥ 62.5 mg/mL (216.08 mM) | - | [1] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | - | [7] |
Visualizing Experimental Workflows and Pathways
Diagram 1: General Experimental Workflow for Assessing GSK-LSD1 Efficacy
Caption: Workflow for evaluating GSK-LSD1 effects.
Diagram 2: LSD1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of LSD1 by GSK-LSD1.
Diagram 3: Troubleshooting Logic for Unexpected Cell Viability Results
Caption: Troubleshooting unexpected viability data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-LSD1 Dihydrochloride
Welcome to the technical support center for GSK-LSD1 Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistent and effective use of this potent LSD1 inhibitor in your experiments. While this compound is a high-quality research compound, lot-to-lot variability can arise from factors such as differences in hydration state, which may affect the compound's molecular weight and solubility. This guide provides answers to frequently asked questions and troubleshooting strategies to help you navigate potential inconsistencies.
Frequently Asked Questions (FAQs)
Q1: The calculated mass of this compound for my stock solution seems to be inconsistent with previous lots. Why is this happening?
A1: The molecular weight of this compound can vary between lots due to differences in the degree of hydration.[1] It is crucial to always refer to the lot-specific molecular weight provided on the Certificate of Analysis (CofA) for the most accurate calculations for preparing stock solutions. Using a generic molecular weight may lead to errors in concentration.
Q2: I'm observing lower than expected potency (higher IC50) in my cell-based assays compared to published data. Could this be due to the compound?
A2: While variation in potency between lots is a possibility, other factors should be investigated first. These include:
-
Solubility: Ensure the compound is fully dissolved. Precipitates will lead to a lower effective concentration.
-
Stability: this compound solutions may have limited stability. Aqueous solutions are not recommended for storage for more than one day.[2] Prepare fresh solutions for your experiments or test the stability of your stock solutions under your storage conditions.
-
Cell Health: Variations in cell line passage number, confluency, and overall health can significantly impact assay results.
-
Assay Conditions: Ensure that all assay parameters, including incubation times, substrate concentrations, and detection methods, are consistent.
Q3: How should I properly dissolve and store this compound to minimize variability?
A3: For consistent results, follow these guidelines:
-
Dissolution: this compound is soluble in DMSO (up to 100 mM) and water (up to 100 mM).[3] For cell-based assays, it is common to prepare a high-concentration stock in DMSO and then dilute it in an aqueous buffer or cell culture medium. When preparing aqueous solutions directly, ensure the solid is fully dissolved.
-
Storage: Store the solid compound at +4°C.[3] For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.[2]
Troubleshooting Guide
Issue 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your stock and working solutions for any precipitate. If observed, gently warm the solution and vortex to redissolve. Consider preparing a fresh stock solution. |
| Degradation of Compound | Prepare fresh dilutions from a frozen stock for each experiment. If you suspect degradation of your stock, perform a quality control check (see QC protocols below). |
| Inaccurate Pipetting | Calibrate your pipettes regularly, especially for small volumes used in serial dilutions. |
| Variability in Cell Culture | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
Issue 2: Solubility Problems
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | Confirm the appropriate solvent and maximum concentration from the product datasheet. This compound is highly soluble in DMSO and water.[3] |
| Salt Form | The dihydrochloride salt form enhances aqueous solubility. However, at very high concentrations or in certain buffers, solubility limits can be reached. |
| Low Temperature | If you observe precipitation in a refrigerated stock solution, allow it to warm to room temperature and vortex to ensure it is fully redissolved before use. |
Quality Control (QC) Protocols for New Lots
To ensure consistency across different batches of this compound, we recommend performing the following in-house QC experiments.
Protocol 1: Verifying Solubility
Objective: To confirm the solubility of a new lot matches the expected specifications.
Methodology:
-
Prepare a saturated solution of this compound in a chosen solvent (e.g., DMSO or PBS).
-
Equilibrate the solution at a specific temperature (e.g., room temperature) for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the solution to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration using a validated analytical method such as HPLC-UV or LC-MS.
-
Compare the measured solubility with the value reported on the product datasheet.
Protocol 2: Assessing Biological Activity (IC50 Determination)
Objective: To verify the potency of a new lot of this compound.
Methodology:
-
Utilize a commercially available LSD1 biochemical assay kit or a well-established in-house cellular assay.
-
Prepare a dose-response curve for the new lot of this compound alongside a previously validated lot (if available).
-
The typical IC50 for GSK-LSD1 is approximately 16 nM in biochemical assays.[5]
-
Ensure your assay conditions (e.g., enzyme concentration, substrate concentration, incubation time) are consistent.
-
Calculate the IC50 value for the new lot and compare it to the expected value and the reference lot. A significant deviation may indicate an issue with the compound's activity.
Data Summary
| Parameter | Reported Value | Vendors |
| IC50 | 16 nM | Tocris, R&D Systems, MedchemExpress[1][2][5] |
| Purity | ≥98% (HPLC) | Tocris, R&D Systems[1][2] |
| Solubility in DMSO | up to 100 mM | R&D Systems[2] |
| Solubility in Water | up to 100 mM | R&D Systems[2] |
Visual Guides
Caption: LSD1 demethylates H3K4me1/2, leading to gene repression. GSK-LSD1 inhibits this process.
Caption: Recommended quality control workflow for new lots of this compound.
References
- 1. Development and application of an automated solution stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
How to prevent degradation of GSK-LSD1 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of GSK-LSD1 Dihydrochloride to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.[1][2][3][4][5]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place.[4] |
| +4°C | Short-term (days to weeks) | Store in a dry, dark place.[2][3] | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| In Water/Aqueous Buffer (e.g., PBS) | Not Recommended for long-term storage | Should be used within one day. | Prepare fresh solutions for each experiment.[4] |
Q2: What solvents are recommended for dissolving this compound?
A2: this compound exhibits good solubility in several common laboratory solvents.
| Solvent | Maximum Concentration |
| DMSO | ≥ 62.5 mg/mL (216.08 mM)[2] |
| Water | 28.92 mg/mL (100 mM)[3] |
| PBS (pH 7.2) | Approximately 10 mg/mL[4] |
| Ethanol | Approximately 0.1 mg/mL[4] |
| Dimethylformamide (DMF) | Approximately 1 mg/mL[4] |
It is important to use high-purity, anhydrous solvents to prevent degradation. For DMSO, it is particularly noted that it can be hygroscopic, and absorbed moisture can impact the solubility of the compound. Therefore, using freshly opened DMSO is recommended.[1]
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, we recommend the following procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of the appropriate solvent (e.g., DMSO for a high concentration stock) to the vial.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation of the compound in cell culture media.
-
Possible Cause: The concentration of this compound in the final working solution may exceed its solubility in the aqueous environment of the cell culture media, especially if the DMSO concentration is too low.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of this compound but remains non-toxic to your cells (typically ≤ 0.5%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock solution in your cell culture medium.
-
Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Gentle Mixing: After adding the compound to the media, mix gently by inverting the tube or pipetting slowly. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Issue 2: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Review the storage conditions of both the solid compound and the stock solutions to ensure they align with the recommendations in the FAQ section. If there is any doubt about the integrity of the compound, it is best to use a fresh vial.
-
-
Possible Cause 2: Degradation of the compound in the experimental setup.
-
Solution: this compound, like many small molecules, can be sensitive to pH. The stability of compounds with amine functionalities can be influenced by the pH of the buffer or cell culture medium.[6][7] It is advisable to ensure the pH of your experimental system is within a stable range (typically physiological pH 7.2-7.4) and to prepare fresh working solutions immediately before use.
-
-
Possible Cause 3: Interaction with components in the cell culture media.
-
Solution: While specific interactions for this compound are not extensively documented, some media components can interact with small molecules. If you suspect an issue, consider a simpler, serum-free medium for short-term experiments to see if the activity is restored.
-
Issue 3: Difficulty in dissolving the solid compound.
-
Possible Cause: The compound may require more energy to dissolve, or the solvent may have absorbed moisture.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as this could accelerate degradation.
-
Fresh Solvent: Use a fresh, unopened bottle of anhydrous solvent, particularly for DMSO.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 289.24 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 2.89 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to assist dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Protocol 2: General Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
-
Assay: Proceed with your specific downstream analysis (e.g., cell viability assay, western blot, qPCR).
Visualizations
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
Caption: Factors that can contribute to the degradation of this compound and potential resulting products.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
GSK-LSD1 Dihydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling and use of GSK-LSD1 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent and selective LSD1 inhibitor in your experiments.
Summary of Quantitative Data
For quick reference, the following table summarizes the solubility and storage information for this compound.
| Parameter | Solvent/Condition | Value | Source |
| Solubility | Water | Up to 100 mM (approx. 28.9 mg/mL) | R&D Systems[1] |
| Water | 20 mg/mL | Sigma-Aldrich | |
| Water | 57 mg/mL | MedchemExpress[2] | |
| PBS (pH 7.2) | Approximately 10 mg/mL | Cayman Chemical[3] | |
| DMSO | Up to 100 mM (approx. 28.9 mg/mL) | R&D Systems[1] | |
| DMSO | Approximately 25 mg/mL | Cayman Chemical[3] | |
| DMSO | ≥ 62.5 mg/mL | MedchemExpress[4] | |
| Ethanol | Approximately 0.1 mg/mL | Cayman Chemical[3] | |
| Dimethyl Formamide | Approximately 1 mg/mL | Cayman Chemical[3] | |
| Storage (Solid) | -20°C | ≥ 4 years | Cayman Chemical[3] |
| +4°C | Recommended by some suppliers | R&D Systems[1] | |
| 2-8°C | Recommended by some suppliers | Sigma-Aldrich | |
| Storage (Stock in DMSO) | -80°C | 1 year | Selleck Chemicals[2] |
| -20°C | 1 month | Selleck Chemicals[2] | |
| Aqueous Stability | PBS | >90% parent compound remaining after 6 days at 37°C | PMC - NIH[5] |
| Aqueous Solution | Not recommended for storage for more than one day | Cayman Chemical[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4] It is soluble up to at least 62.5 mg/mL in DMSO.[4] For experiments where organic solvents are not suitable, water can be used, with reported solubility up to 100 mM.[1]
Q2: How should I store the solid compound and my stock solutions?
A2: The solid, crystalline form of this compound should be stored at -20°C for long-term stability (≥ 4 years).[3] Stock solutions prepared in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: Can I prepare and store aqueous solutions of this compound?
A3: While this compound is soluble in aqueous buffers like PBS (approximately 10 mg/mL at pH 7.2), it is recommended to prepare these solutions fresh for each experiment.[3] Some sources advise against storing aqueous solutions for more than a single day.[3] However, one study has shown it to be stable in PBS for up to 6 days at 37°C.[5] If storage is necessary, it should be short-term and the solution's integrity should be verified.
Q4: Is this compound compatible with common cell culture media?
A4: Yes, GSK-LSD1 is routinely used in cell culture experiments.[2][3][6] To prepare your working solution, further dilute your high-concentration stock solution (e.g., in DMSO) into your cell culture medium. Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[3]
Troubleshooting Guide
Issue 1: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: Why is my compound precipitating, and what can I do to prevent it?
-
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. This can happen if the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific buffer.
-
Troubleshooting Steps:
-
Check Solubility Limits: Ensure your final concentration does not exceed the known solubility in aqueous buffers (e.g., ~10 mg/mL in PBS).[3]
-
Increase Final Volume: Dilute your stock solution into a larger volume of the aqueous buffer.
-
Vortex During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a Different Buffer: Although reported to be soluble in PBS, compatibility with all buffer components is not guaranteed. Consider testing solubility in alternative buffers (e.g., HEPES, Tris).
-
-
Issue 2: I am seeing inconsistent results or a loss of activity in my experiments.
-
Question: Could my GSK-LSD1 be degrading? How can I ensure its stability?
-
Answer: While GSK-LSD1 is relatively stable, improper storage or handling can lead to degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for DMSO stocks).[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Fresh Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment.[3] Do not store them for extended periods unless you have validated their stability.
-
pH of Buffer: The stability of small molecules can be pH-dependent. This compound is soluble in PBS at pH 7.2.[3] Significant deviations from neutral pH could potentially affect stability, although specific data on this is limited.
-
Purity Check: If you suspect degradation, you may need to verify the purity of your compound using analytical methods like HPLC.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 289.24 g/mol ).[1] For example, to make 1 mL of a 10 mM solution, you would need 2.89 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex or sonicate briefly until the solid is completely dissolved.
-
Store: Store the stock solution in small aliquots at -80°C.
Protocol 2: Buffer Compatibility Test
This protocol can be used to assess the solubility and short-term stability of this compound in a buffer of your choice.
-
Prepare Supersaturated Solution: Prepare a high-concentration solution of GSK-LSD1 in your test buffer (e.g., 2-fold higher than your intended final concentration).
-
Equilibrate: Gently agitate the solution at room temperature for 1-2 hours to ensure maximum dissolution.
-
Centrifuge: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Measure Concentration: Carefully collect the supernatant and measure the concentration of the dissolved GSK-LSD1 using a suitable analytical method, such as UV-Vis spectrophotometry (λmax: 211 nm) or HPLC.[3] This will give you the saturation solubility in your test buffer.
-
Assess Stability (Optional): To assess short-term stability, incubate the clarified solution at your experimental temperature (e.g., 37°C) and re-measure the concentration at different time points (e.g., 0, 2, 4, 8, 24 hours). A significant decrease in concentration may indicate precipitation or degradation.
Visualizations
Caption: Experimental workflow for preparing GSK-LSD1 solutions.
Caption: Simplified LSD1 signaling pathway and point of inhibition.
References
- 1. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to GSK-LSD1 Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GSK-LSD1 Dihydrochloride in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, GSK-LSD1 leads to changes in gene expression, ultimately inhibiting cancer cell growth and promoting differentiation.
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
A2: Lack of response to GSK-LSD1 can be due to intrinsic or acquired resistance.
-
Intrinsic Resistance: Some cell lines may have inherent characteristics that make them less sensitive to LSD1 inhibition. This is often associated with their transcriptional state. For example, cell lines with a mesenchymal-like phenotype tend to be more resistant, while those with a neuroendocrine-like phenotype are more sensitive.[1][2]
-
Acquired Resistance: Cells can develop resistance over time with continuous exposure to the drug. A key mechanism of acquired resistance is the epigenetic reprogramming of cells to a TEAD4-driven mesenchymal-like state.[1][2]
-
Suboptimal Experimental Conditions: Incorrect drug concentration, insufficient incubation time, or issues with drug stability can also lead to a lack of response.
Q3: Are there known mutations in the KDM1A gene (encoding LSD1) that cause resistance to GSK-LSD1?
A3: Currently, there is limited specific evidence of clinically or extensively validated KDM1A mutations that directly confer resistance to GSK-LSD1 by preventing drug binding. However, mutations in the catalytic domain of LSD1 that impair its enzymatic activity and its interaction with transcription factors have been identified in certain developmental disorders.[3][4][5] Theoretically, mutations in the drug-binding pocket could lead to resistance.
Q4: What are the expected phenotypic changes in sensitive vs. resistant cells after GSK-LSD1 treatment?
A4:
-
Sensitive Cells: Typically exhibit decreased proliferation, cell cycle arrest, and may show signs of differentiation (e.g., morphological changes, expression of differentiation markers).[6][7]
-
Resistant Cells: Show minimal to no change in proliferation and cell cycle progression. They may display a more mesenchymal morphology.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect on cell viability/proliferation | 1. Intrinsic cell line resistance. | - Characterize the transcriptional state of your cell line. Analyze the expression of neuroendocrine (e.g., ASCL1) and mesenchymal (e.g., VIM, ZEB1) markers.[1] - Consider using a different cell line known to be sensitive to LSD1 inhibitors. |
| 2. Suboptimal drug concentration. | - Perform a dose-response experiment to determine the IC50 of GSK-LSD1 in your cell line. Effective concentrations can range from nanomolar to low micromolar. | |
| 3. Insufficient treatment duration. | - Increase the incubation time. Effects of LSD1 inhibition on cell proliferation can be delayed.[1] | |
| 4. Drug degradation. | - Prepare fresh stock solutions of this compound. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. | |
| Variability in experimental results | 1. Inconsistent cell culture conditions. | - Maintain consistent cell passage number and confluency. - Regularly test for mycoplasma contamination. |
| 2. Inaccurate drug concentration. | - Ensure accurate and consistent preparation of drug dilutions. | |
| Loss of drug efficacy over time (Acquired Resistance) | 1. Epigenetic reprogramming. | - Analyze changes in gene expression. Look for upregulation of mesenchymal markers and TEAD4.[1][2] - Consider combination therapies. For example, combining GSK-LSD1 with inhibitors of pathways that are upregulated in resistant cells (e.g., YAP-TEAD pathway).[1] |
| Difficulty confirming target engagement | 1. Ineffective Western blot. | - Optimize your Western blot protocol for LSD1 and its downstream markers. - Include positive and negative controls. |
| 2. Incorrect biomarkers. | - Assess changes in global H3K4me1/2 levels. - Monitor the expression of known LSD1 target genes relevant to your cell type (e.g., GRP, ASCL1 in SCLC).[1] - Check for changes in proteins involved in EMT such as E-cadherin and Vimentin.[7] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (DMSO)
-
Cell counting apparatus
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of GSK-LSD1 in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing GSK-LSD1 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of GSK-LSD1 in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
At each new concentration, there will likely be significant cell death. Allow the surviving cells to repopulate the culture vessel.
-
Cryopreserve cells at each successful concentration step.
-
-
Maintenance of Resistant Cells: Continue this process until the cells can proliferate in a significantly higher concentration of GSK-LSD1 (e.g., 10-fold or higher than the initial IC50).
-
Characterization of Resistant Phenotype:
-
Determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Analyze molecular changes (gene and protein expression) to understand the resistance mechanism.
-
Protocol 2: Western Blot Analysis for Target Engagement and Biomarker Expression
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-LSD1 (KDM1A)
-
Anti-H3K4me1
-
Anti-H3K4me2
-
Anti-ASCL1 (for neuroendocrine lines)
-
Anti-Vimentin (for mesenchymal lines)
-
Anti-E-cadherin
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells, with and without GSK-LSD1 treatment.
Visualizations
Signaling and Resistance Pathways
Caption: GSK-LSD1 mechanism and potential resistance pathways.
Experimental Workflow
Caption: Troubleshooting workflow for GSK-LSD1 resistance.
Logical Relationships
Caption: Logical flow from GSK-LSD1 treatment to cellular response.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LSD1/KDM1A mutations associated to a newly described form of intellectual disability impair demethylase activity and binding to transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rarecancernews.com [rarecancernews.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: GSK-LSD1 Dihydrochloride Treatment Duration Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of GSK-LSD1 dihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a process associated with the suppression of gene expression.[4][5] By irreversibly binding to LSD1, GSK-LSD1 inhibits its demethylase activity, leading to increased H3K4 methylation and the reactivation of tumor-suppressor genes.[2] It has an IC50 of 16 nM for LSD1 and exhibits over 1000-fold selectivity against other related enzymes like LSD2, MAO-A, and MAO-B.[3][6][7]
Q2: What are the typical in vitro treatment durations for this compound?
A2: The optimal treatment duration for this compound is highly dependent on the cell type and the specific biological question being investigated. Published studies have reported a wide range of incubation times:
-
Short-term (1-12 hours): For assessing rapid effects on protein stability or initial gene expression changes. For example, a 1-hour pre-incubation has been used to assess the binding affinity to LSD1 in human A549 cells, while 12-hour treatments have been used to observe changes in LSD1 and H3K4me2 levels via Western blot.[6]
-
Intermediate-term (24-96 hours): For evaluating effects on cell proliferation, signaling pathways, and more stable gene expression changes. A 96-hour treatment has been shown to down-regulate snail levels in A549 cells.[6] Studies on epidermal progenitors have used 48-hour treatments to analyze differentially expressed genes.[8]
-
Long-term (6 days or more): For assessing long-term effects on cell viability, differentiation, and cytotoxicity. For instance, a 6-day treatment was used to measure the inhibition of cell proliferation in AML cell lines and to observe an increase in cells in the G1 phase.[4][9][10]
Q3: How does this compound treatment affect signaling pathways?
A3: Inhibition of LSD1 by GSK-LSD1 can modulate several signaling pathways. It has been shown to inhibit the Wnt/β-catenin and YAP/TAZ signaling pathways.[11] Additionally, GSK-LSD1 treatment can induce the expression of Type I and III interferons (IFNs) and interferon-stimulated genes (ISGs), suggesting an impact on anti-tumor immunity.[12] The inhibition of LSD1 can also lead to the derepression of fate-determining transcription factors, promoting epithelial differentiation.[8]
Troubleshooting Guide
Q1: I am not observing any significant effect after treating my cells with this compound. What could be the issue?
A1:
-
Sub-optimal Treatment Duration: The treatment time may be too short for the desired biological effect to manifest. Consider extending the incubation period. For proliferation assays, for example, effects may only become apparent after several cell cycles (e.g., 6 days).[4][9][10]
-
Inadequate Concentration: The concentration of GSK-LSD1 may be too low. The effective concentration can vary between cell lines. While the average EC50 for inhibiting cancer cell line growth is less than 5 nM, some experiments have used concentrations up to 10 µM.[6][7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to LSD1 inhibition.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q2: My cells are showing high levels of toxicity after GSK-LSD1 treatment. How can I mitigate this?
A2:
-
Excessive Concentration: The concentration used may be too high for your specific cell line. Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity.
-
Prolonged Treatment Duration: Continuous long-term exposure may lead to cytotoxicity. Consider optimizing the treatment duration. For some endpoints, a shorter treatment may be sufficient.
-
Off-target Effects at High Concentrations: Although highly selective, at very high concentrations, off-target effects could contribute to toxicity. At 10 µM, some activity against the 5-HT transporter has been observed.[7]
Q3: I am seeing inconsistent results between experiments. What are the potential sources of variability?
A3:
-
Inconsistent Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across experiments.
-
Preparation of GSK-LSD1: Prepare fresh dilutions from a stable stock solution for each experiment. If using DMSO as a solvent, be aware that moisture-absorbing DMSO can reduce solubility.[6]
-
Assay Timing: The timing of sample collection and analysis post-treatment should be strictly controlled.
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC50 | 16 nM | In vitro LSD1 inhibition | [1][3][6][7][13] |
| Average EC50 (Gene Expression) | < 5 nM | Cancer cell lines | [7] |
| Average EC50 (Growth Inhibition) | < 5 nM | Cancer cell lines | [7] |
| EC50 (BrdU Incorporation) | 1.9 ± 0.9 nM | MOLM-13 cells (6 days) | [4] |
| Treatment Concentration | 0-10,000 nM | SCLC and AML cell lines (6 days) | [9][10] |
| Treatment Concentration | 0, 1, 2 µM | Resistant HCC cells (24 h) | [9][10] |
| Treatment Concentration | 10 µM | A549 cells (1 h) | [6] |
| Treatment Duration (Protein Stability) | 1 hour | A549 cells | [6] |
| Treatment Duration (Western Blot) | 12 hours | - | [6] |
| Treatment Duration (Gene Expression) | 24 hours | Resistant HCC cells | [9][10] |
| Treatment Duration (Gene Expression) | 48 hours | Epidermal progenitors | [8] |
| Treatment Duration (Snail Downregulation) | 96 hours | A549 cells | [6] |
| Treatment Duration (Proliferation) | 6 days | SCLC and AML cell lines | [4][9][10] |
| In Vivo Treatment Duration | 25-35 days | SCLC xenograft-bearing mice | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for a 6-day proliferation assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0 to 10,000 nM).[9][10]
-
Treatment: Add the diluted GSK-LSD1 solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified incubator with 5% CO2.[4][9][10]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a BrdU incorporation assay or a resazurin-based assay.[4]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the EC50 value.
Protocol 2: Western Blot Analysis of Histone Methylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control for 12 hours.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative change in H3K4me2 levels upon GSK-LSD1 treatment.
Visualizations
Caption: Mechanism of GSK-LSD1 action on histone demethylation.
Caption: General experimental workflow for optimizing GSK-LSD1 treatment duration.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by GSK-LSD1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. GSK LSD 1 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of GSK-LSD1 Dihydrochloride and ORY-1001
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent lysine-specific demethylase 1 (LSD1) inhibitors, GSK-LSD1 Dihydrochloride and ORY-1001 (Iadademstat). The information presented is collated from various preclinical and clinical studies to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][3] Both this compound and ORY-1001 are irreversible inhibitors of LSD1, forming a covalent bond with the FAD cofactor, which is essential for the enzyme's catalytic activity.[2][4][5]
Mechanism of Action
Both GSK-LSD1 and ORY-1001 function by inhibiting the demethylase activity of LSD1. This inhibition leads to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2), which are generally associated with active gene transcription.[6] By preventing the removal of these methyl marks, these inhibitors can alter gene expression patterns, leading to the induction of differentiation and apoptosis in cancer cells.[6][7]
ORY-1001 has also been reported to have a dual mechanism of action. Beyond its catalytic inhibition, it is suggested to exert a steric hindrance effect that disrupts the scaffolding function of LSD1 in oncogenic protein complexes.[8]
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro efficacy of this compound and ORY-1001 from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency (IC50/EC50)
| Compound | Assay Type | Cell Line/Target | IC50/EC50 | Reference(s) |
| This compound | LSD1 Inhibition (biochemical) | Recombinant LSD1 | 16 nM | [9] |
| Cell Growth Inhibition | Cancer cell lines (average) | < 5 nM | [9] | |
| Cell Viability | MDA-GSC lines | 250 - 750 µM | [4] | |
| ORY-1001 (Iadademstat) | LSD1 Inhibition (biochemical) | Recombinant LSD1 | < 20 nM | [10] |
| Cell Proliferation | MV(4;11) (MLL-AF4) AML | < 1 nM | [3] | |
| Cell Differentiation (CD11b) | THP-1 (MLL-AF9) AML | < 1 nM | [3] | |
| Cell Viability | MDA-GSC lines | 50 - 90 µM | [4] |
Table 2: Comparative Efficacy in Glioblastoma Stem Cells (GSCs)
| Compound | Concentration | Effect on Cell Viability (MDA-GSC lines) | Reference(s) |
| This compound | 250 - 750 µM | Reduction in cell viability | [4] |
| ORY-1001 (Iadademstat) | 50 - 90 µM | Reduction in cell viability | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
Materials:
-
Purified recombinant LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound and ORY-1001
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the inhibitor compounds (GSK-LSD1 and ORY-1001) in the assay buffer.
-
In a 96-well plate, add the LSD1 enzyme to each well, except for the negative control wells.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.
-
Simultaneously, add the HRP and Amplex Red solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-545 nm, emission ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[11][12]
Cell Viability Assay (CCK-8)
This assay determines the number of viable cells based on the reduction of a tetrazolium salt by cellular dehydrogenases.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and ORY-1001
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK-LSD1 or ORY-1001. Include a vehicle control.
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[13]
Chromatin Immunoprecipitation (ChIP) for H3K4me2
This technique is used to determine the changes in H3K4me2 levels at specific genomic loci following inhibitor treatment.
Materials:
-
Cells treated with GSK-LSD1, ORY-1001, or vehicle
-
Formaldehyde for crosslinking
-
Lysis and sonication buffers
-
Anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR or reagents for sequencing
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me2 antibody overnight.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform high-throughput sequencing (ChIP-seq) to assess genome-wide changes in H3K4me2.[14][15]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of GSK-LSD1 and ORY-1001.
Caption: Experimental workflow for an LSD1 inhibition assay.
Caption: Experimental workflow for ChIP-seq analysis.
Conclusion
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ORY-1001 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. H3K4me2 ChIP-Seq reveals the epigenetic landscape during mushroom formation and novel developmental regulators of Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of GSK-LSD1 Dihydrochloride: A Comparative Guide to its Cross-Reactivity with other Demethylases
For researchers, scientists, and drug development professionals, understanding the precise selectivity of an inhibitor is paramount. This guide provides a detailed comparison of GSK-LSD1 dihydrochloride's performance against other demethylases, supported by experimental data and protocols.
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 16 nM for LSD1.[1][3] Its mechanism of action is based on the irreversible inactivation of the enzyme.[2] This high potency is complemented by a remarkable selectivity profile, particularly when compared to other FAD-dependent enzymes.
Performance Comparison: GSK-LSD1's Selectivity Profile
The primary value of GSK-LSD1 as a research tool and potential therapeutic agent lies in its high selectivity for LSD1. Experimental data consistently demonstrates a selectivity of over 1000-fold for LSD1 compared to the closely related FAD-utilizing enzymes LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[1][3]
| Enzyme | IC50 (nM) | Selectivity vs. LSD1 |
| LSD1 (KDM1A) | 16 | - |
| LSD2 (KDM1B) | >16,000 | >1000-fold |
| MAO-A | >16,000 | >1000-fold |
| MAO-B | >16,000 | >1000-fold |
Table 1: Comparative IC50 values of GSK-LSD1 against FAD-dependent demethylases and oxidases.
Broader selectivity screening, such as the CEREP ExpresSProfile, has shown that at a concentration of 10 µM, GSK-LSD1 exhibits minimal activity against a panel of 55 human recombinant receptors, transporters, and ion channels.[3] Notable off-target activity was limited to partial inhibition of the 5-HT1A receptor (49%), the 5-HT transporter (74%), and the dopamine transporter (39%).[3]
Signaling Pathway: LSD1 in the CoREST Complex
LSD1 functions as a key epigenetic regulator, primarily through its role in the CoREST (Corepressor for RE1-Silencing Transcription factor) complex. This complex is crucial for gene silencing. LSD1, in concert with histone deacetylases (HDACs) within the CoREST complex, removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active transcription. This demethylation leads to transcriptional repression of target genes.
Experimental Protocols
Accurate assessment of inhibitor activity and selectivity is crucial. The following are detailed methodologies for two common in vitro assays used to characterize LSD1 inhibitors.
Horseradish Peroxidase (HRP) Coupled Assay
This assay provides a continuous, spectrophotometric method to measure LSD1 activity by detecting the production of hydrogen peroxide (H2O2), a byproduct of the demethylation reaction.[4]
Experimental Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mM 4-aminoantipyrine, 1 mM 3,5-dichloro-2-hydroxybenzenesulfonic acid, and a suitable concentration of horseradish peroxidase.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the H3K4me2 peptide substrate.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the LSD1 enzyme to each well.
-
Add the various concentrations of GSK-LSD1 to the respective wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 515 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the GSK-LSD1 concentration to determine the IC50 value.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a sensitive, fluorescence-based method for detecting the product of the demethylation reaction.[5][6]
Logical Relationship:
Detailed Steps:
-
Reaction Setup:
-
In a suitable microplate, add the LSD1 enzyme, the biotinylated H3K4me1 peptide substrate, and varying concentrations of GSK-LSD1.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
-
Detection:
-
Stop the reaction and initiate detection by adding a mixture of HTRF detection reagents:
-
An anti-H3K4me0 antibody labeled with Europium cryptate (donor).
-
Streptavidin conjugated to XL665 (acceptor).
-
-
Incubate the plate for a further period (e.g., 4 hours) at room temperature to allow for the formation of the detection complex.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is proportional to the amount of demethylated product.
-
Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of LSD1. Its minimal cross-reactivity with other FAD-dependent enzymes makes it an invaluable tool for dissecting the specific roles of LSD1 in various biological processes. The experimental protocols detailed above provide a robust framework for researchers to independently verify its activity and explore its effects in their specific experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Two Prominent LSD1 Inhibitors: GSK-LSD1 Dihydrochloride and SP-2577 (Seclidemstat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two significant Lysine-Specific Demethylase 1 (LSD1) inhibitors, GSK-LSD1 Dihydrochloride and SP-2577 (seclidemstat). The information presented herein is based on available preclinical and clinical data to assist researchers in making informed decisions for their scientific investigations.
Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target in oncology due to its role in epigenetic regulation of gene expression, promoting cancer cell proliferation and survival. Both this compound, an irreversible inhibitor, and SP-2577 (seclidemstat), a reversible non-competitive inhibitor, have demonstrated potential in preclinical and clinical settings. This guide delves into a detailed comparison of their performance, supported by experimental data.
Mechanism of Action
Both GSK-LSD1 and seclidemstat target LSD1, a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 and 9 on histone H3 (H3K4me1/2 and H3K9me1/2). However, their modes of inhibition differ significantly.
-
This compound is an irreversible, mechanism-based inhibitor of LSD1. It forms a covalent bond with the FAD cofactor of the enzyme, leading to its permanent inactivation.
-
SP-2577 (Seclidemstat) is a potent, non-competitive, and reversible inhibitor of LSD1. It binds to a site distinct from the substrate-binding site, and in addition to inhibiting its catalytic activity, it is also reported to disrupt the scaffolding functions of LSD1, particularly its interactions within transcriptional regulatory complexes like CoREST.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro performance of this compound and SP-2577 (seclidemstat) based on a comprehensive characterization study of LSD1 small molecule inhibitors.
Table 1: Biochemical Inhibitory Potency (IC50)
| Compound | LSD1 (HTRF Assay) | LSD1 (HRP Coupled Assay) | LSD2 | MAO-A | MAO-B |
| GSK-LSD1 (OG-668) | 7.6 nM | - | >100 µM | >100 µM | >100 µM |
| SP-2577 (seclidemstat) | 1.3 µM | 2.4 µM | >10 µM (<50% inh.) | - | - |
Data sourced from Sacilotto et al., 2021. Note: GSK-LSD1 is also referred to as OG-668 in this publication.
Table 2: In Vitro Anti-proliferative Activity (EC50) in Cancer Cell Lines
| Cell Line | Cancer Type | GSK-LSD1 (OG-668) | SP-2577 (seclidemstat) |
| MV(4;11) | Acute Myeloid Leukemia | 1.9 nM | 1.4 µM |
| MOLM-13 | Acute Myeloid Leukemia | 1.2 nM | 1.3 µM |
| TF-1a | Acute Myeloid Leukemia | 1.4 nM | 1.5 µM |
| NCI-H526 | Small Cell Lung Cancer | 1.1 nM | 1.2 µM |
Data sourced from Sacilotto et al., 2021.
In Vivo Efficacy
Direct head-to-head in vivo comparative studies are limited. However, individual studies have demonstrated the anti-tumor efficacy of both compounds in various xenograft models.
-
GSK-LSD1: In an orthotopic xenograft model of glioblastoma, GSK-LSD1 treatment led to a delayed but significant reduction in tumor burden.[3][4][5][6] It has also shown efficacy in pancreatic cancer patient-derived xenograft (PDX) models.[7] In combination with a GSK3 inhibitor, GSK-LSD1 substantially improved survival in mouse models of Acute Myeloid Leukemia (AML).[8][9]
-
SP-2577 (Seclidemstat): In preclinical models of pediatric sarcomas, SP-2577 demonstrated statistically significant growth inhibition in a subset of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[10][11] It has also shown anti-proliferative activity in in vitro studies of other FET-translocated sarcomas.[12] Clinical trial data in patients with advanced solid tumors, including sarcomas, have shown that seclidemstat can lead to stable disease.[13]
Signaling Pathways
LSD1 inhibition impacts key oncogenic signaling pathways. While the specific differential effects of GSK-LSD1 and seclidemstat are still under investigation, their shared target, LSD1, is known to modulate the following pathways:
Wnt/β-Catenin Signaling Pathway
LSD1 can regulate the Wnt/β-catenin pathway by demethylating β-catenin, which prevents its degradation and maintains its nuclear levels, thereby promoting the transcription of Wnt target genes.[1][14][15] Inhibition of LSD1 can thus lead to the suppression of this pro-oncogenic pathway.
Epithelial-to-Mesenchymal Transition (EMT) Pathway
LSD1 is a critical component of the Snail/Slug transcriptional repressor complex, which downregulates the expression of the epithelial marker E-cadherin, a hallmark of EMT.[16][17] By inhibiting LSD1, the repressive activity of this complex is diminished, potentially reversing the EMT phenotype and reducing cancer cell invasion.
Experimental Protocols
LSD1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.
-
Reagents: Recombinant human LSD1 enzyme, biotinylated H3K4me1 peptide substrate, FAD, Eu3+-cryptate labeled anti-H3K4me0 antibody, and XL665-conjugated Streptavidin (SA-XL665).
-
Procedure:
-
Prepare serial dilutions of the inhibitor (GSK-LSD1 or SP-2577).
-
In a 384-well plate, add the inhibitor dilutions, LSD1 enzyme, and the H3K4me1 peptide substrate/FAD pre-mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and initiate detection by adding the anti-H3K4me0 antibody and SA-XL665.
-
Incubate for 1 hour at room temperature.
-
Measure the HTRF signal on a compatible plate reader (excitation: 320 nm; emission: 620 nm and 665 nm).
-
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is proportional to the amount of demethylated product. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GSK-LSD1 or SP-2577. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value from the dose-response curve.
Conclusion
This compound and SP-2577 (seclidemstat) are both potent inhibitors of LSD1 with distinct mechanisms of action. GSK-LSD1 is a highly potent, irreversible inhibitor with excellent selectivity over other amine oxidases. In contrast, seclidemstat is a reversible, non-competitive inhibitor that also affects the scaffolding function of LSD1.
The choice between these two compounds for research purposes will depend on the specific scientific question being addressed. The high potency and irreversible nature of GSK-LSD1 make it a valuable tool for studies requiring sustained and complete inhibition of LSD1's catalytic activity. The reversible and dual-function (catalytic and scaffolding inhibition) nature of seclidemstat offers an alternative approach, particularly for investigating the non-catalytic roles of LSD1 in cancer biology.
Further head-to-head in vivo studies and more detailed investigations into their differential effects on signaling pathways will be crucial for fully elucidating their therapeutic potential and for guiding their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Seclidemstat - Wikipedia [en.wikipedia.org]
- 3. Requirement of the Histone Demethylase LSD1 in Snai1-mediated Transcriptional Repression during Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 5. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comparison-of-pharmacological-inhibitors-of-lysine-specific-demethylase-1-in-glioblastoma-stem-cells-reveals-inhibitor-specific-efficacy-profiles - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Related Videos - Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation [visualize.jove.com]
- 9. rarecancernews.com [rarecancernews.com]
- 10. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]
- 14. academic.oup.com [academic.oup.com]
- 15. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting interactions of lysine demethylase LSD1 with snail/slug blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of GSK-LSD1 Dihydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy and overcome resistance. GSK-LSD1 Dihydrochloride, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has emerged as a promising candidate for combination regimens. This guide provides a comparative analysis of the synergistic effects of this compound with other anti-cancer agents, supported by experimental data, detailed protocols, and pathway visualizations.
Synergistic Combinations: Quantitative Analysis
The following table summarizes the quantitative data from preclinical studies investigating the synergistic effects of this compound and its close analog, GSK2879552, in combination with other drugs.
| Combination | Cancer Type | Cell Lines | Key Findings | Quantitative Synergy Data |
| This compound + Doxorubicin | Breast Cancer | MCF-7, MDA-MB-468 | Pre-treatment with GSK-LSD1 significantly enhances the cytotoxic effects of doxorubicin.[1] | IC50 of Doxorubicin (µM): - MCF-7 (Dox only): 0.64 - MCF-7 (+ GSK-LSD1): 0.28 - MDA-MB-468 (Dox only): 0.37 - MDA-MB-468 (+ GSK-LSD1): 0.26[1] |
| GSK2879552 + All-Trans Retinoic Acid (ATRA) | Acute Myeloid Leukemia (AML) | Various AML cell lines | The combination synergistically inhibits cell proliferation, promotes differentiation, and induces cytotoxic cell death.[2][3] | Synergistic activity confirmed through Bliss Independence analysis; specific synergy scores not publicly available.[4] |
| LSD1 Inhibitor + Bortezomib | Neuroblastoma | MYCN-amplified neuroblastoma cell lines | The combination of a novel reversible LSD1 inhibitor with bortezomib results in a synergistic anti-tumor response.[5] | Synergistic effect demonstrated; specific quantitative combination index values for GSK-LSD1 are not detailed in the available literature.[5] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining cell viability following single-agent and combination drug treatments.
Materials:
-
This compound
-
Combination drug (e.g., Doxorubicin, ATRA, Bortezomib)
-
Cancer cell lines of interest
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment:
-
Single Agent: Add serial dilutions of this compound or the combination drug to designated wells.
-
Combination: Add this compound and the combination drug at various concentration ratios to assess synergy. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate IC50 values for single agents and determine synergy using methods like the Chou-Talalay combination index or Bliss independence model.
Western Blot Analysis
This protocol is for assessing changes in protein expression in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, MYCN, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
Signaling Pathways and Mechanisms of Synergy
GSK-LSD1 and ATRA in Acute Myeloid Leukemia (AML)
Inhibition of LSD1 by this compound in AML cells leads to an epigenetic reprogramming that reactivates the all-trans-retinoic acid (ATRA) differentiation pathway.[1][6][7] LSD1 is often overexpressed in AML and contributes to the differentiation block by demethylating histone H3 at lysine 4 (H3K4). By inhibiting LSD1, H3K4 methylation is restored at the promoter regions of key myeloid differentiation genes, making the cells responsive to ATRA-induced differentiation.
GSK-LSD1 and Bortezomib in Neuroblastoma
In MYCN-amplified neuroblastoma, LSD1 plays a crucial role by forming a complex with the MYCN oncoprotein. This complex represses the expression of tumor suppressor genes, such as p21.[8] Inhibition of LSD1 disrupts this complex, leading to the re-expression of these tumor suppressors and subsequent cell cycle arrest and apoptosis. Bortezomib, a proteasome inhibitor, is known to induce apoptosis. The synergistic effect likely arises from the dual attack on cell survival pathways: LSD1 inhibition reactivates tumor suppressor-mediated apoptosis, which is further enhanced by the pro-apoptotic activity of bortezomib.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another drug in vitro.
Conclusion
The preclinical data strongly suggest that this compound has significant potential as a synergistic partner in combination cancer therapies. Its ability to modulate the epigenome and sensitize cancer cells to other treatments, such as differentiation agents and proteasome inhibitors, opens new avenues for treating aggressive and resistant cancers. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic benefits of these combination strategies.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine-specific demethylase (LSD1/KDM1A) and MYCN cooperatively repress tumor suppressor genes in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of GSK-LSD1 Dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-LSD1 Dihydrochloride with other prominent LSD1 inhibitors, focusing on their on-target effects. The data presented is curated from publicly available experimental findings to assist in evaluating its suitability for research and development applications.
Biochemical Potency and Selectivity
This compound is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] Biochemical assays consistently demonstrate its high affinity for LSD1, with an IC50 value of 16 nM.[1][2] A key advantage of GSK-LSD1 is its remarkable selectivity, showing over 1000-fold greater potency for LSD1 compared to other flavin-dependent amine oxidases such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B).[1][2] This high selectivity minimizes off-target effects, making it a precise tool for studying LSD1 function.
| Inhibitor | Type | LSD1 IC50 (nM) | Selectivity vs MAO-A | Selectivity vs MAO-B | Selectivity vs LSD2 |
| This compound | Irreversible | 16[1][2] | >1000-fold[1][2] | >1000-fold[1][2] | >1000-fold[1] |
| ORY-1001 (Iadademstat) | Irreversible | <20[2] | High | High | High[3] |
| GSK2879552 | Irreversible | Kiapp of 1.7 μM | Selective | Selective | Selective[4] |
| SP-2509 | Reversible | 13[2] | No activity | No activity | - |
| OG-L002 | Irreversible | 20[2] | 69-fold | 36-fold | - |
| Tranylcypromine (TCP) | Irreversible | 5,600 | Low | Low | - |
Cellular Activity and On-Target Engagement
In cellular assays, this compound effectively inhibits LSD1 activity, leading to downstream on-target effects. It has been shown to induce changes in gene expression and inhibit the growth of various cancer cell lines with an average EC50 of less than 5 nM.[1] This cellular potency is a direct consequence of its ability to engage and irreversibly inhibit the LSD1 enzyme within the cell. The primary mechanism of action involves the covalent modification of the FAD cofactor, leading to a durable inhibition of LSD1's demethylase activity. This results in the accumulation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), altering gene expression patterns.
| Inhibitor | Cell Line(s) | Cellular Potency (EC50/GI50) | Key On-Target Cellular Effects |
| This compound | Various cancer cell lines | < 5 nM (average)[1] | Increased H3K4 methylation, altered gene expression, cell growth inhibition. |
| GSK2879552 | Acute Myeloid Leukemia (AML) cell lines | 137 ± 30 nM (average)[4] | Inhibition of cell growth, induction of differentiation.[4] |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia (AML) | - | Potent anti-leukemic activity. |
| SP-2577 (Seclidemstat) | Glioblastoma stem-like cells (GSCs) | < 10 µM | Reduction in cell viability.[5] |
LSD1 Signaling Pathway in Cancer
LSD1 plays a critical role in various oncogenic signaling pathways. Its inhibition by GSK-LSD1 can modulate these pathways, leading to anti-tumor effects. LSD1 has been shown to regulate the Wnt/β-Catenin, Notch, and PI3K/AKT signaling pathways.[6] By inhibiting LSD1, GSK-LSD1 can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, thereby impeding cancer progression.
Caption: LSD1's role in oncogenic signaling and its inhibition by GSK-LSD1.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for LSD1 Activity
This biochemical assay is used to determine the in vitro potency of LSD1 inhibitors.
Workflow Diagram:
Caption: Workflow for determining LSD1 inhibitor potency using an HTRF assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Preparation: Dilute recombinant human LSD1 enzyme and biotinylated H3(1-21)K4me1 peptide substrate in the assay buffer.
-
Enzymatic Reaction:
-
Add the diluted GSK-LSD1 or vehicle control to the wells of a microplate.
-
Add the LSD1 enzyme solution to the wells and pre-incubate.
-
Initiate the demethylation reaction by adding the H3K4me1 peptide substrate.
-
Incubate the plate at room temperature.
-
-
Detection:
-
Stop the reaction and add the detection reagents: a Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate the plate to allow for the formation of the HTRF complex.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Histone Methylation Assay
This cell-based assay confirms the on-target effect of LSD1 inhibitors by measuring changes in histone H3 lysine 4 methylation levels.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., an AML cell line) in a suitable culture medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
-
Western Blotting:
-
Separate the extracted histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for H3K4me2, H3K4me1, and total Histone H3 (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for H3K4me1/2 and normalize to the total Histone H3 signal.
-
Compare the levels of H3K4 methylation in treated cells to the vehicle-treated control cells to determine the effect of the inhibitor.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 6. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-LSD1 Dihydrochloride and GSK2879552 in Acute Myeloid Leukemia (AML) Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, GSK-LSD1 Dihydrochloride and GSK2879552, in the context of Acute Myeloid Leukemia (AML). This document synthesizes preclinical data to highlight the similarities and differences in their performance and provides detailed experimental methodologies to support further research.
Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, is a critical epigenetic regulator implicated in the pathogenesis of AML. It contributes to a block in myeloid differentiation, a hallmark of the disease. Consequently, inhibitors of LSD1 have emerged as a promising therapeutic strategy. Among these, this compound and GSK2879552, both irreversible inhibitors, have been extensively studied. This guide offers a comparative analysis of their efficacy in AML models based on available preclinical data.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and GSK2879552 in AML cell lines.
Table 1: In Vitro Potency Against LSD1 Enzyme
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | LSD1 | 16[1][2] | >1000-fold selective over LSD2, MAO-A, and MAO-B[1][2] |
| GSK2879552 | LSD1 | Not explicitly stated in provided results | Potent and selective[3] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Compound | Cell Lines | Average EC50 (nM) | Assay Duration |
| This compound | Cancer cell lines | < 5[1][2][4] | Not specified |
| GSK2879552 | 20 human AML cell lines | 137 ± 30[3] | 10 days[3] |
| GSK2879552 | 19 of 25 AML cell lines | 38[5] | 6 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-13, OCI-AML3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or GSK2879552
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multi-well plates suitable for luminescence measurements
Procedure:
-
Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound or GSK2879552 in culture medium.
-
Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubate the plates for the desired duration (e.g., 6 or 10 days) at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Flow Cytometry for Myeloid Differentiation Markers (CD11b and CD86)
This method is used to quantify the percentage of cells expressing the myeloid differentiation markers CD11b and CD86 on their surface, indicating a shift from an immature blast-like state to a more differentiated myeloid phenotype.
Materials:
-
AML cell lines
-
Culture medium
-
This compound or GSK2879552
-
Phosphate-buffered saline (PBS)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b and CD86
-
Isotype control antibodies
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometer
Procedure:
-
Culture AML cells in the presence of various concentrations of this compound, GSK2879552, or vehicle control for a specified period (e.g., 3 days).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1x10^6 cells per tube.
-
Add the fluorochrome-conjugated anti-CD11b, anti-CD86, or corresponding isotype control antibodies to the respective tubes.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of viable cells that are positive for CD11b and CD86 expression.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway in AML and a typical experimental workflow for comparing the two inhibitors.
Caption: LSD1 signaling pathway in AML and the effect of inhibitors.
Caption: Workflow for comparing GSK-LSD1 and GSK2879552 in AML models.
Concluding Remarks
Both this compound and GSK2879552 are potent, irreversible inhibitors of LSD1 that demonstrate anti-leukemic activity in AML models by inducing myeloid differentiation and inhibiting cell proliferation. Available data suggests that this compound may exhibit greater potency in inhibiting cancer cell growth with an average EC50 of less than 5 nM, compared to the average EC50 of 137 nM observed for GSK2879552 across a panel of AML cell lines[1][2][3][4]. However, it is crucial to consider that these values were determined in different studies, potentially with variations in experimental conditions.
This guide provides a foundational comparison based on existing preclinical data. Further head-to-head studies under identical experimental conditions are warranted to definitively delineate the therapeutic potential of each compound in AML. The provided protocols and pathway diagrams serve as a resource for researchers to build upon these findings and further investigate the role of LSD1 inhibition in AML therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
A Comparative Guide to the Specificity of GSK-LSD1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of GSK-LSD1 Dihydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). Its performance is objectively compared with other notable LSD1 inhibitors, supported by experimental data, to aid in the selection of the most appropriate chemical tool for research and drug development.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin structure, LSD1 influences gene expression and is implicated in various cellular processes, including differentiation, proliferation, and tumorigenesis.[1][2] Its overexpression has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[2]
LSD1 inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors. Irreversible inhibitors, such as this compound, typically form a covalent bond with the FAD cofactor in the active site of LSD1.[2] Reversible inhibitors, on the other hand, bind non-covalently and can be further divided into those that are competitive with the histone substrate and those that are non-competitive.
Comparative Analysis of LSD1 Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of alternative irreversible and reversible LSD1 inhibitors. This data is crucial for comparing their potency and selectivity.
Table 1: Potency of LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) |
| This compound | Irreversible | 16 [3][4][5][6] |
| ORY-1001 (Iadademstat) | Irreversible | <20[7] |
| GSK2879552 | Irreversible | 24[8] |
| INCB059872 | Irreversible | - (structure undisclosed)[9] |
| CC-90011 (Pulrodemstat) | Reversible | 0.25[10] |
| SP-2577 (Seclidemstat) | Reversible | 13[11][12] |
Table 2: Selectivity Profile of LSD1 Inhibitors
| Compound | Selectivity over LSD2 | Selectivity over MAO-A | Selectivity over MAO-B |
| This compound | >1000-fold [3][4][5][6] | >1000-fold [3][4][5][6] | >1000-fold [3][4][5][6] |
| ORY-1001 (Iadademstat) | High[7] | High | High |
| GSK2879552 | High | >200 µM (GSK690, similar scaffold)[8] | - |
| CC-90011 (Pulrodemstat) | >10 µM | >10 µM | >10 µM |
| SP-2577 (Seclidemstat) | - | - | - |
Note: A direct, side-by-side comparison of selectivity across a standardized panel of enzymes is not always available in the public domain. The data presented is compiled from various sources and should be interpreted with this in mind. "High" indicates that the literature reports significant selectivity, though a precise fold-change may not be specified.
Experimental Methodologies
To rigorously assess the specificity of an LSD1 inhibitor like this compound, a combination of biochemical and cellular assays is essential.
Biochemical Specificity Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This assay is a common method for determining the IC50 of inhibitors against LSD1 and other histone demethylases.
Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by LSD1. A europium cryptate-labeled antibody specific for the demethylated product and a streptavidin-XL665 conjugate are used for detection. When the substrate is demethylated, the antibody binds, bringing the europium donor and streptavidin-bound acceptor into close proximity, resulting in a FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in assay buffer.
-
Prepare a solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a solution of biotinylated H3K4me2 peptide substrate.
-
Prepare detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and Streptavidin-XL665.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilution or vehicle (DMSO) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the H3K4me2 substrate solution.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction by adding 10 µL of the detection mixture containing the HTRF antibodies.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To assess selectivity, this protocol should be repeated with other enzymes of interest (e.g., LSD2, MAO-A, MAO-B) using their respective substrates.
-
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular context.[10]
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to a temperature that causes partial protein denaturation and aggregation. The amount of soluble target protein remaining after heat treatment is quantified, with a higher amount indicating stabilization by the inhibitor.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble LSD1 protein in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble LSD1 against the heating temperature for both vehicle- and inhibitor-treated samples. A shift in the melt curve to higher temperatures for the inhibitor-treated samples indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble LSD1 against the inhibitor concentration.
-
Visualizing LSD1 Signaling and Experimental Workflows
LSD1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving LSD1. LSD1 is a key component of several corepressor complexes, including the CoREST complex. In this context, it demethylates H3K4me1/2, leading to transcriptional repression. It can also demethylate H3K9me1/2 in complex with the androgen receptor (AR), leading to transcriptional activation.
Caption: Simplified LSD1 signaling pathway.
Experimental Workflow for Assessing Inhibitor Specificity
The diagram below outlines a typical workflow for screening and validating the specificity of LSD1 inhibitors.
Caption: Workflow for LSD1 inhibitor screening.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of LSD1.[3][4][5][6] Its high degree of selectivity against closely related flavin-dependent amine oxidases, such as LSD2 and the monoamine oxidases, makes it an excellent tool for specifically probing the biological functions of LSD1. When compared to other irreversible and reversible inhibitors, this compound maintains a favorable profile of high potency and well-documented selectivity. For researchers investigating the therapeutic potential of LSD1 inhibition or elucidating its role in various biological processes, this compound represents a robust and reliable chemical probe. The experimental protocols provided in this guide offer a framework for the independent verification of its specificity and for the comparative analysis of other LSD1 inhibitors.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-LSD1 Dihydrochloride for Reproducible Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-LSD1 Dihydrochloride with other commercially available Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information presented is curated from multiple studies to ensure a broad and objective overview, supporting the reproducibility of your experiments.
Introduction to LSD1 Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression is implicated in various cancers, making it a promising therapeutic target.[2][3] this compound is a potent, selective, and irreversible inhibitor of LSD1.[4] This guide will compare its performance with other notable LSD1 inhibitors, providing key data and experimental protocols to aid in your research.
Comparative Performance of LSD1 Inhibitors
The efficacy of LSD1 inhibitors can vary significantly depending on the compound's mechanism of action (irreversible vs. reversible), selectivity, and the specific cellular context. Below is a summary of the inhibitory concentrations (IC50) of this compound and several alternative LSD1 inhibitors from various studies. This data highlights the comparative potency of these compounds.
| Inhibitor | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| This compound | 16 | Biochemical Assay | [4] |
| This compound | <5 (EC50) | Cancer Cell Line Growth | [5] |
| GSK2879552 | 20 | Biochemical Assay | [6] |
| GSK2879552 | 137 (average EC50) | 20 AML Cell Lines | [7] |
| ORY-1001 (Iadademstat) | 18 | Biochemical Assay | [8] |
| ORY-1001 (Iadademstat) | 20 | Biochemical Assay | [6] |
| SP-2509 | 13 | Biochemical Assay | [6] |
| Seclidemstat (SP-2577) | ~1300-2400 | Biochemical HTRF Assay | [9] |
| Tranylcypromine (TCP) | ~5600 | Biochemical HTRF Assay | [9] |
| Bomedemstat (IMG-7289) | - | Varies by cell line | [10] |
| Pulrodemstat (CC-90011) | - | Varies by cell line | [11] |
Note: IC50 and EC50 values can vary between different studies and experimental setups. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
LSD1 Signaling Pathway in Cancer
LSD1 regulates several key oncogenic signaling pathways. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of pathways involved in cell proliferation, metastasis, and drug resistance.
Caption: LSD1's role in cancer signaling pathways.
Experimental Workflow: Cell Viability Assay
A common method to assess the effect of LSD1 inhibitors on cancer cell proliferation is the cell viability assay.
Caption: Workflow for a cell viability assay.
Experimental Workflow: Western Blot for H3K4me2
Western blotting is used to detect changes in histone methylation levels following treatment with an LSD1 inhibitor.
Caption: Western blot workflow for H3K4me2.
Detailed Experimental Protocols
To ensure the reproducibility of experiments, detailed protocols for key assays are provided below.
LSD1 Enzymatic Inhibition Assay (Fluorometric)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation of a substrate.
-
Reagents and Materials:
-
Purified recombinant LSD1 enzyme.
-
LSD1 substrate (e.g., di-methylated histone H3K4 peptide).
-
Assay buffer.
-
Horseradish peroxidase (HRP).
-
Fluorogenic substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
This compound and other inhibitors.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, LSD1 enzyme, and HRP.
-
Add the test compounds (GSK-LSD1 or alternatives) at various concentrations to the wells.
-
Initiate the reaction by adding the LSD1 substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the fluorogenic substrate.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[12]
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell Viability Assay (MTT or equivalent)
This assay determines the effect of LSD1 inhibitors on cell proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound and other inhibitors.
-
MTT reagent (or other viability reagents like CellTiter-Glo).
-
Solubilization buffer (e.g., DMSO).
-
96-well clear microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the LSD1 inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
-
Western Blotting for H3K4me2
This protocol details the detection of changes in histone H3 lysine 4 di-methylation.
-
Reagents and Materials:
-
Cancer cell line.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K4me2 and a loading control (e.g., anti-Histone H3 or anti-Actin).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cells with GSK-LSD1 at the desired concentration and time point.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the H3K4me2 signal to the loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 4. selleckchem.com [selleckchem.com]
- 5. comparison-of-pharmacological-inhibitors-of-lysine-specific-demethylase-1-in-glioblastoma-stem-cells-reveals-inhibitor-specific-efficacy-profiles - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 11. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone western blot protocol | Abcam [abcam.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
